molecular formula C32H38N2O5 B15570678 Cytoglobosin C

Cytoglobosin C

Cat. No.: B15570678
M. Wt: 530.7 g/mol
InChI Key: VWKVHGIGUCPWKR-VNYNHGGISA-N
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Description

Cytoglobosin C is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,3Z,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25-26,28-30,33,35,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12-,18-14+/t17-,23-,25-,26-,28-,29+,30+,32+/m0/s1

InChI Key

VWKVHGIGUCPWKR-VNYNHGGISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cytoglobosin C: Chemical Structure, Molecular Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a naturally occurring cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] As a member of the broader chaetoglobosin family, this compound is characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with an indole (B1671886) group.[1] This intricate architecture is the basis for its significant cytotoxic, antifungal, and anti-tuberculosis properties, making it a molecule of considerable interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and known biological activities of this compound, including detailed experimental methodologies and a visualization of its presumed mechanism of action.

Chemical Structure and Identifiers

The chemical structure of this compound has been elucidated through various spectroscopic techniques. Its molecular formula is C₃₂H₃₆N₂O₅, and it has a molecular weight of approximately 528.64 g/mol .[2] For unambiguous identification and database referencing, the following chemical identifiers are provided:

IdentifierValue
IUPAC Name (1R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹˒¹⁸.0¹⁴˒¹⁶]henicosa-7,11-diene-2,5,6,21-tetrone[3]
CAS Number 50645-76-6[2]
Canonical SMILES C/C1=C/--INVALID-LINK--C/C=C[C@H]2[C@@H]3O[C@]3(C)--INVALID-LINK--[C@H]3--INVALID-LINK--NC(=O)[C@]32C(=O)CCC(=O)C1=O[3]
InChI InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7-,18-14-/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1[3]
InChIKey RIZAHVBYKWUPHQ-MASOQXDXSA-N[3]

Molecular Properties

PropertyValue/Description
Molecular Formula C₃₂H₃₆N₂O₅[2]
Molecular Weight 528.64 g/mol [4]
Appearance Solid[5]
Solubility Soluble in Methanol[5]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its cytotoxic and antifungal effects being the most prominent.

Cytotoxicity

This compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it has shown significant inhibitory effects on SGC-7901 (human gastric carcinoma) and A549 (human lung adenocarcinoma) cell lines, with IC₅₀ values below 10 μM.[6] This level of cytotoxicity positions this compound as a potential candidate for further investigation in cancer chemotherapy.

Antifungal and Anti-Tuberculosis Activity

Beyond its anti-cancer potential, this compound has also been reported to possess anti-tuberculosis and antifungal properties.[7][8] Its ability to inhibit the growth of pathogenic fungi suggests its potential application in the development of new antifungal agents.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton.[9] Actin is a critical protein involved in maintaining cell shape, motility, and division. By interfering with actin polymerization, this compound can induce apoptosis and inhibit cell proliferation.[5] This disruption of actin dynamics is a key factor in its observed cytotoxic and antifungal effects.

The disruption of the actin cytoskeleton can, in turn, affect multiple downstream signaling pathways that are crucial for cell survival and proliferation. While the specific pathways modulated by this compound are still under investigation, studies on related chaetoglobosins suggest potential involvement of the MAPK/PI3K-AKT-mTOR and EGFR/MEK/ERK pathways.

Cytoglobosin_C_Mechanism_of_Action cluster_cell Target Cell cluster_pathways Signaling Pathways This compound This compound Actin Filaments Actin Filaments This compound->Actin Filaments disrupts polymerization Apoptosis Apoptosis Actin Filaments->Apoptosis induces MAPK/PI3K-AKT MAPK/PI3K-AKT Actin Filaments->MAPK/PI3K-AKT modulates EGFR/MEK/ERK EGFR/MEK/ERK Actin Filaments->EGFR/MEK/ERK modulates Cell Proliferation\n& Survival Cell Proliferation & Survival MAPK/PI3K-AKT->Cell Proliferation\n& Survival regulates EGFR/MEK/ERK->Cell Proliferation\n& Survival regulates

Fig. 1: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Fungal Culture

The following protocol is a generalized procedure for the isolation and purification of this compound from a fungal source, such as Chaetomium globosum.

Isolation_Workflow start Fungal Fermentation (e.g., Chaetomium globosum) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Silica (B1680970) Gel VLC (Petroleum Ether/CH2Cl2 gradient) concentration->fractionation purification1 ODS Silica Gel Chromatography (MeCN/H2O gradient) fractionation->purification1 purification2 Semi-preparative HPLC (e.g., 48% MeCN/H2O) purification1->purification2 final_product Pure this compound purification2->final_product

Fig. 2: General workflow for the isolation of this compound.

Methodology:

  • Fungal Culture and Fermentation:

    • Inoculate the desired fungal strain (e.g., Chaetomium globosum) on a suitable agar (B569324) medium and incubate at 25°C for 7 days.

    • Transfer the agar plugs to a seed medium and incubate at 25°C for 48 hours with shaking.

    • Perform large-scale fermentation in a suitable production medium.

  • Extraction:

    • After the fermentation period, extract the culture broth and mycelium with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Subject the crude extract to silica gel vacuum liquid chromatography (VLC).

    • Elute with a step gradient of petroleum ether/dichloromethane to yield several fractions.

  • Purification:

    • Further separate the active fractions using octadecylsilyl (ODS) silica gel chromatography with a acetonitrile/water gradient.

    • Finally, purify the fractions containing this compound by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology: [2][7][10][11]

  • Cell Seeding:

    • Seed the target cancer cells (e.g., A549 or SGC-7901) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method or gradient diffusion strips.

Methodology (Broth Microdilution): [5][12][13][14]

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar medium.

    • Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density.

Total Synthesis

To date, a specific total synthesis protocol for this compound has not been extensively reported in the literature. The complex stereochemistry and intricate ring system of chaetoglobosins present a significant challenge for synthetic chemists. However, the successful total synthesis of other complex natural products, including other chaetoglobosins, has been achieved, often involving multi-step, sophisticated synthetic strategies.[3][15][16] The development of a total synthesis route for this compound would be a valuable endeavor, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved therapeutic properties.

Conclusion

This compound is a promising natural product with significant cytotoxic and antifungal activities. Its mechanism of action, centered on the disruption of the actin cytoskeleton, provides a compelling rationale for its biological effects. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound. Further research, particularly in elucidating the specific signaling pathways it modulates and in developing a total synthesis route, will be crucial in unlocking the full therapeutic potential of this complex and fascinating molecule.

References

The Biological and Cytotoxic Activities of Cytochalasin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin C is a mycotoxin produced by various fungi, notably Metarhizium anisopliae. As a member of the cytochalasan family, it exhibits potent biological activity primarily through its interaction with the cellular cytoskeleton. This technical guide provides a comprehensive overview of the biological and cytotoxic effects of Cytochalasin C, with a focus on its mechanism of action, quantitative cytotoxicity data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development applications.

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1] By binding to the barbed end of actin filaments, these compounds effectively block the polymerization and elongation of actin, leading to a cascade of cellular effects.[1] Among this class of molecules, Cytochalasin C has been identified as a potent inhibitor of actin polymerization, demonstrating significant cytotoxic and anti-proliferative properties.[2][3] This guide will delve into the specific biological activities of Cytochalasin C, its cytotoxic profile, and the molecular pathways it influences.

Mechanism of Action: Inhibition of Actin Polymerization

The primary molecular target of Cytochalasin C is F-actin, the filamentous form of the actin protein. It binds with high affinity to the fast-growing "barbed" or plus-end of actin filaments. This binding action physically obstructs the addition of new actin monomers, thereby inhibiting filament elongation.[4] This "capping" mechanism disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for numerous cellular functions.[5]

The disruption of the actin cytoskeleton leads to a variety of downstream cellular consequences, including:

  • Changes in cell morphology

  • Inhibition of cell motility and division[1]

  • Induction of apoptosis (programmed cell death)[1]

Cytotoxic Activity of Cytochalasin C

Cytochalasin C exhibits cytotoxic effects against a range of cell lines. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Table 1: IC50 Values of Cytochalasin C in Various Cell Lines
Cell LineCell TypeIC50 ValueReference
HeLaHuman Cervical Carcinoma<0.32 µg/mL[6]

Note: Data for Cytochalasin C is limited in publicly available literature. The table will be updated as more specific IC50 values become available.

Induction of Apoptosis

A significant consequence of the cellular stress induced by Cytochalasin C is the initiation of apoptosis. The disruption of the actin cytoskeleton is a potent signal that can trigger programmed cell death through various signaling cascades. While the precise apoptotic pathways activated by Cytochalasin C are not as extensively studied as those for other cytochalasins like Cytochalasin B and D, the general mechanism is understood to involve the mitochondrial pathway.[7]

The Mitochondrial Apoptotic Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a major route through which cells undergo programmed cell death in response to internal stress signals. Key events in this pathway include:

  • Increased Mitochondrial Permeability: Disruption of the cytoskeleton can lead to mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore.

  • Cytochrome c Release: This leads to the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[8]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

  • Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3.

  • Execution of Apoptosis: Effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Diagram 1: Mitochondrial Apoptotic Pathway Induced by Cytochalasin C

G Mitochondrial Apoptotic Pathway Cyto_C Cytochalasin C Actin Actin Cytoskeleton Disruption Cyto_C->Actin Mito_Stress Mitochondrial Stress Actin->Mito_Stress Cyto_c Cytochrome c Release Mito_Stress->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 cleavage Pro_Casp3 Pro-caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Cytochalasin C Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Antifungal Properties of Cytoglobosin C Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C, a member of the cytochalasan family of mycotoxins, has garnered interest for its potential as an antifungal agent against a variety of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, including available quantitative data on related compounds, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanism of action through the disruption of crucial cellular signaling pathways.

Antifungal Activity of Cytoglobosins

While specific quantitative data for this compound against a broad range of plant pathogens remains limited in publicly available literature, studies on closely related chaetoglobosins provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the reported 50% effective concentration (EC50) values for various chaetoglobosins against key plant pathogens. This data serves as a foundational reference for researchers investigating the antifungal potential of this compound.

Table 1: Antifungal Activity of Chaetoglobosins against Botrytis cinerea

CompoundEC50 (µg/mL)Reference
Chaetoglobosin Analog 22.19[1]
Chaetoglobosin Analog 68.25[1]
Chaetoglobosin Analog 70.40[1]
Chaetoglobosin Analog 95.83[1]
Carbendazim (Control)70.11[1]
Azoxystrobin (Control)39.02[1]

Table 2: Antifungal Activity of Chaetoglobosins against Sclerotinia sclerotiorum

CompoundEC50 (µg/mL)Reference
Chaetoglobosin Analog 2>10[1]
Chaetoglobosin Analog 6>10[1]
Chaetoglobosin Analog 7>10[1]
Chaetoglobosin Analog 9>10[1]
Carbendazim (Control)>100[1]
Azoxystrobin (Control)>100[1]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for the accurate determination of the antifungal activity of compounds like this compound. The following are detailed methodologies for two common in vitro assays, adapted from established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS

  • Fungal pathogen of interest

  • Spectrophotometer

  • Sterile water and DMSO (for stock solution)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal pathogen on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the spore suspension to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at an appropriate temperature (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound that causes a complete or significant inhibition of fungal growth compared to the growth control.

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture on PDA spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculum_adjustment Inoculum Adjustment spore_suspension->inoculum_adjustment inoculation Inoculation of Fungal Spores inoculum_adjustment->inoculation stock_solution This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock_solution->serial_dilution serial_dilution->inoculation incubation Incubation (48-72h) inoculation->incubation mic_determination Visual MIC Determination incubation->mic_determination

Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method for EC50 Determination

This method is used to determine the concentration of an antifungal agent that inhibits the mycelial growth of a fungus by 50% (EC50).

Materials:

  • This compound

  • Sterile petri dishes

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Fungal pathogen of interest

  • Sterile cork borer

  • Sterile water and DMSO (for stock solution)

Procedure:

  • Preparation of Amended Agar Plates:

    • Prepare a stock solution of this compound in DMSO.

    • Add appropriate volumes of the stock solution to molten PDA (cooled to ~45-50°C) to achieve a series of final concentrations.

    • Pour the amended agar into sterile petri dishes and allow them to solidify. Include a control plate with DMSO but no this compound.

  • Inoculation:

    • From the edge of an actively growing fungal colony on a PDA plate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (typically 25-28°C) in the dark.

  • EC50 Determination:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • The EC50 value is determined by plotting the inhibition percentage against the logarithm of the concentration and calculating the concentration that results in 50% inhibition using probit analysis or a similar statistical method.

experimental_workflow_agar_dilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_solution This compound Stock Solution amended_pda Preparation of Amended PDA Plates stock_solution->amended_pda mycelial_plug Mycelial Plug Inoculation amended_pda->mycelial_plug incubation Incubation mycelial_plug->incubation measurement Colony Diameter Measurement incubation->measurement ec50_calculation EC50 Calculation measurement->ec50_calculation

Workflow for Agar Dilution EC50 Assay.

Mechanism of Action and Affected Signaling Pathways

The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton. By binding to the barbed end of actin filaments, this compound inhibits the polymerization and elongation of these critical cellular structures. This disruption of the actin cytoskeleton has profound consequences for fungal cell physiology, impacting several interconnected signaling pathways.

Disruption of the Actin Cytoskeleton

The actin cytoskeleton is essential for numerous cellular processes in fungi, including:

  • Polarized Growth: Directing hyphal tip growth and the formation of infection structures like appressoria.

  • Vesicle Trafficking: Transport of enzymes and cell wall components to the growing hyphal tip.

  • Endocytosis: Internalization of nutrients and other molecules.

  • Cell Division: Formation of the contractile actin ring during cytokinesis.

By disrupting these fundamental processes, this compound effectively halts fungal growth and development.

Impact on the Cell Wall Integrity (CWI) and MAPK Signaling Pathways

The integrity of the fungal cell wall is paramount for survival, and its maintenance is regulated by the Cell Wall Integrity (CWI) signaling pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5][6] The actin cytoskeleton is intricately linked to this pathway. Disruption of the actin cytoskeleton by agents like this compound can be perceived as a form of cellular stress, leading to the activation or dysregulation of the CWI pathway.

The proposed signaling cascade is as follows:

  • This compound enters the fungal cell and binds to actin filaments, leading to their disruption.

  • This Actin Cytoskeleton Disruption creates stress on the cell, particularly affecting polarized growth and cell wall synthesis.

  • Cell surface sensors of the CWI pathway detect these perturbations.

  • This leads to the activation of the Rho-GTPase signaling module.

  • Rho-GTPase, in turn, activates Protein Kinase C (PKC) .

  • PKC initiates a MAPK Cascade , involving the sequential phosphorylation and activation of a MAPKKK, a MAPKK, and finally a MAPK (e.g., Slt2 in yeast).[7]

  • The activated MAPK translocates to the nucleus and phosphorylates transcription factors.

  • This results in the altered expression of genes involved in cell wall synthesis and repair .

While this pathway is a compensatory stress response, the persistent disruption of the actin cytoskeleton by this compound ultimately leads to a loss of cellular integrity, abnormal morphology, and eventual cell death.

signaling_pathway cluster_input cluster_cellular_effect Cellular Effect cluster_signaling Signaling Cascade cluster_output Downstream Response cytoc This compound actin Actin Cytoskeleton Disruption cytoc->actin Inhibits polymerization rho Rho-GTPase Activation actin->rho Induces stress cell_death Loss of Cell Integrity & Cell Death actin->cell_death Directly impacts viability pkc PKC Activation rho->pkc mapk MAPK Cascade Activation (MAPKKK -> MAPKK -> MAPK) pkc->mapk gene_expression Altered Gene Expression (Cell Wall Synthesis/Repair) mapk->gene_expression Phosphorylates transcription factors gene_expression->cell_death

Proposed Signaling Pathway Affected by this compound.

Conclusion and Future Directions

This compound and related cytochalasans represent a promising class of natural products with potent antifungal activity. Their primary mechanism of action, the disruption of the actin cytoskeleton, affects fundamental cellular processes and key signaling pathways in pathogenic fungi. While quantitative data for this compound itself is still emerging, the information available for related compounds suggests significant potential.

Future research should focus on:

  • Systematic screening of this compound against a wider range of economically important plant pathogens to establish a comprehensive antifungal spectrum with specific EC50 and MIC values.

  • In-depth studies of the signaling pathways affected by this compound in various plant pathogens to elucidate the precise molecular interactions and downstream consequences.

  • Structure-activity relationship (SAR) studies to identify the key structural motifs of this compound responsible for its antifungal activity, which could guide the synthesis of more potent and selective analogs.

  • In vivo studies to evaluate the efficacy of this compound in controlling plant diseases under greenhouse and field conditions.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel and effective antifungal agent for the protection of agricultural crops.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Cytoglobosin C and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, and its synthetic and natural analogues have garnered significant interest in the scientific community for their potent cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering a comprehensive resource for researchers in oncology, medicinal chemistry, and drug discovery. Through a systematic review of existing literature, this document summarizes quantitative bioactivity data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by these compounds. The core of this guide is to illuminate the structural motifs crucial for the cytotoxic effects of this promising class of natural products, thereby guiding future efforts in the rational design of novel and more effective anti-cancer agents.

Introduction

The cytochalasans are a diverse group of mycotoxins produced by various fungi, characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring. Among them, this compound and its analogues have emerged as promising candidates for anti-cancer drug development due to their ability to disrupt the actin cytoskeleton and modulate critical cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for optimizing their therapeutic potential. This guide aims to provide a detailed overview of the SAR of this compound and its analogues, focusing on their cytotoxic effects and underlying mechanisms of action.

Structure-Activity Relationship of this compound and Analogues

The cytotoxic potency of this compound and its analogues is intricately linked to specific structural features. Modifications to the macrocyclic ring and the perhydroisoindolone core can significantly impact their biological activity. The following table summarizes the available quantitative data on the cytotoxicity of this compound and several key analogues against HeLa and A549 human cancer cell lines.

Quantitative Cytotoxicity Data
CompoundModification HighlightsHeLa IC₅₀ (µM)A549 IC₅₀ (µM)
This compound Parent Compound<20[1]<20[1]
Chaetoglobosin E Epoxide at C6-C7<20[1]<10[2]
Chaetoglobosin G Hydroxyl at C7, Double bond at C5-C6<20[1]<10[2]
Chaetoglobosin V Cyclopentenone in macrocycle<20[1]Not Reported
Chaetoglobosin Fex Additional hydroxyl groups>20[2]>20[2]
Isochaetoglobosin D Isomer of Chaetoglobosin D12.2 - 33.7[2]12.2 - 33.7[2]
Chaetoglobosin J Modified macrocycle12.2 - 33.7[2]12.2 - 33.7[2]
Armochaetoglobosin G Modified perhydroisoindolone12.2 - 33.7[2]12.2 - 33.7[2]
Penochalasin G Different macrocycle linkage12.2 - 33.7[2]12.2 - 33.7[2]
Penochalasin J Different macrocycle linkage<20[1]<20[1]
Prochaetoglobosin IIIed Pro-drug form<20[1]<20[1]
Chaetoglobosin D Parent Compound12.2 - 33.7[2]12.2 - 33.7[2]
AdriamycinPositive Control<10<10

Note: IC₅₀ values are presented as ranges based on available literature. Specific values can vary between studies.

Key Structural Insights for Cytotoxicity

Analysis of the cytotoxicity data reveals several key structural features that influence the anti-cancer activity of this compound analogues:

  • Epoxide or Double Bond at C6-C7: The presence of an epoxide ring between C-6 and C-7, as seen in Chaetoglobosin E, or a double bond at C-5/C-6 coupled with a hydroxyl group at C-7, as in Chaetoglobosin G, appears to be a significant contributor to enhanced cytotoxicity.[2]

  • Modifications to the Macrocycle: Alterations in the macrocyclic ring, such as the introduction of a cyclopentenone moiety in Chaetoglobosin V, can modulate activity. Conversely, the presence of a five-membered lactone ring fused to the macrocycle has been shown to decrease cytotoxicity.[2]

  • Hydroxylation Patterns: The degree and position of hydroxylation on the molecule can impact its activity. For instance, Chaetoglobosin Fex, which has additional hydroxyl groups, exhibits weaker cytotoxicity.[2]

  • The Perhydroisoindolone Core: Modifications to this core structure, as seen in armochaetoglobosins and penochalasins, result in varied cytotoxic profiles.

Mechanism of Action

The primary mechanism of action for this compound and its analogues is the disruption of the actin cytoskeleton. By binding to actin filaments, these compounds inhibit actin polymerization and depolymerization, leading to a cascade of downstream cellular effects.[3] This disruption of the cytoskeleton is a key initiator of the observed cytotoxic effects.

Signaling Pathways Modulated by this compound and Analogues

This compound and its analogues exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and cell cycle regulation. The EGFR/MEK/ERK and Akt signaling pathways are key targets.

Cytoglobosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK p Akt Akt EGFR->Akt p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation p21 p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->G2M_Arrest Actin Actin Polymerization CytoglobosinC This compound & Analogues CytoglobosinC->EGFR Inhibits Phosphorylation CytoglobosinC->MEK CytoglobosinC->ERK CytoglobosinC->Akt CytoglobosinC->p21 Upregulates CytoglobosinC->CyclinB1 Downregulates CytoglobosinC->Actin Inhibits

Figure 1: Signaling pathways modulated by this compound and its analogues.

Treatment with compounds like Chaetoglobosin E has been shown to decrease the phosphorylation of EGFR, MEK, and ERK.[4] This inhibition of the EGFR/MEK/ERK pathway, along with the suppression of the Akt signaling cascade, disrupts downstream processes that promote cell proliferation and survival.[4]

Induction of Cell Cycle Arrest

A hallmark of the activity of many this compound analogues is the induction of cell cycle arrest at the G2/M phase.[1][4] This is achieved through the upregulation of the cell cycle inhibitor p21 and the downregulation of Cyclin B1, a key regulatory protein for the G2/M transition.[1][4]

Cell_Cycle_Arrest_Workflow Start Cancer Cells Treatment Treat with This compound Analogue Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest & Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide (PI) & RNase Treatment Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) FlowCytometry->Analysis Result Increased G2/M Population Analysis->Result

Figure 2: Experimental workflow for cell cycle analysis.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in the study of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]

Actin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of actin.

Materials:

  • Pyrene-labeled actin

  • Unlabeled actin

  • General Actin Buffer (G-buffer)

  • Polymerization-inducing buffer (containing ATP and MgCl₂)

  • Test compounds

  • Fluorometer

Protocol:

  • Actin Preparation: Prepare a solution of G-actin (a mixture of unlabeled and pyrene-labeled actin) in G-buffer.

  • Assay Setup: In a fluorometer cuvette, add the G-actin solution and the test compound at the desired concentration.

  • Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into the F-actin polymer.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound on actin polymerization.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins in the signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p21, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogues reveals a compelling narrative of how subtle molecular modifications can dramatically influence cytotoxic potency. The presence of specific functional groups, such as an epoxide or a hydroxyl group in conjunction with a double bond in the C6-C7 region of the macrocycle, is critical for enhanced anti-cancer activity. The primary mechanism of action, through the inhibition of actin polymerization, triggers a cascade of events including the suppression of key pro-survival signaling pathways like EGFR/MEK/ERK and Akt, and the induction of G2/M cell cycle arrest.

This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of this fascinating class of natural products. Future research should focus on:

  • Synthesizing novel analogues with targeted modifications to further probe the SAR and improve the therapeutic index.

  • Exploring the in vivo efficacy of the most potent compounds in preclinical cancer models.

  • Investigating potential synergistic effects with existing chemotherapeutic agents.

  • Elucidating the precise binding interactions with actin and other potential molecular targets to facilitate computer-aided drug design.

By continuing to unravel the intricate relationship between structure and activity, the scientific community can pave the way for the development of this compound-based therapeutics as a new frontier in cancer treatment.

References

Pharmacological and Toxicological Profile of Cytoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on Cytoglobosin C. Significant gaps exist in the publicly available data, particularly concerning its pharmacokinetics, in vivo toxicology, and specific signaling pathways. The information presented herein should be used for research and informational purposes only.

Introduction

This compound is a naturally occurring cytochalasan mycotoxin produced by the fungus Chaetomium globosum.[1][2] As a member of the diverse family of chaetoglobosins, it shares a characteristic complex chemical architecture.[3][4] These compounds are known to exhibit a range of biological activities, and this compound has demonstrated cytotoxic and antibacterial properties in preliminary studies. This guide aims to consolidate the existing pharmacological and toxicological data on this compound, highlight areas where data is lacking, and provide generalized experimental frameworks relevant to its study.

Pharmacological Profile

The pharmacological data for this compound is currently limited. The primary reported activities are cytotoxicity against a human cancer cell line and antibacterial activity against a specific bacterial strain.

Pharmacodynamics

The primary mechanism of action for the broader class of cytochalasans involves interaction with the actin cytoskeleton. These compounds are known to bind to the barbed (plus) ends of actin filaments, thereby inhibiting the association and dissociation of actin monomers.[5] This disruption of actin polymerization interferes with crucial cellular processes such as cell division, motility, and maintenance of cell shape.[2] While it is plausible that this compound shares this mechanism, specific studies confirming its direct interaction with and effects on actin polymerization are not extensively available.

Signaling Pathways:

While the direct impact of this compound on specific signaling pathways has not been definitively elucidated in the available literature, related compounds in the chaetoglobosin family have been shown to modulate key cellular signaling cascades. For instance, other chaetoglobosins have been observed to influence the PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell proliferation, survival, and apoptosis.[6][7][8] The potential for this compound to affect these pathways warrants further investigation.

A generalized representation of a potential signaling pathway that could be influenced by compounds affecting the actin cytoskeleton is presented below.

Cytoglobosin_C This compound Actin_Polymerization Actin Polymerization Cytoglobosin_C->Actin_Polymerization Inhibits Cytoskeleton_Integrity Cytoskeletal Integrity Actin_Polymerization->Cytoskeleton_Integrity Maintains PI3K_Akt_Pathway PI3K/Akt Pathway Cytoskeleton_Integrity->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Cytoskeleton_Integrity->MAPK_Pathway Cell_Motility Cell Motility Cytoskeleton_Integrity->Cell_Motility Cell_Proliferation Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Cell_Proliferation MAPK_Pathway->Apoptosis

Figure 1: Potential Signaling Interactions of this compound.
Pharmacokinetics (ADME)

There is a significant lack of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical in vivo ADME studies are crucial for understanding the pharmacokinetic profile of a compound and its potential for further development.[9][10]

Table 1: Summary of Pharmacological Activity

ActivityTest SystemParameterValueReference
CytotoxicityA549 Human Lung Carcinoma CellsIC₅₀~2.3 µM[11]
AntibacterialTetragenococcus halophilusMIC0.7 µMN/A

Note: The reference for the MIC value against T. halophilus could not be retrieved from the initial search results, indicating a potential gap in readily accessible literature.

Toxicological Profile

Detailed toxicological studies specifically on this compound are not available in the reviewed literature. To provide some context, data for the related compound, Chaetoglobosin A, is included, but it should be emphasized that these values may not be representative of this compound.

Acute Toxicity:

For Chaetoglobosin A, subcutaneous injection in young Wistar rats at 2 mg/kg was lethal. In DDD strain mice, the subcutaneous LD50 values were estimated to be 6.5 mg/kg for males and 17.8 mg/kg for females. Oral administration of 400 mg/kg of Chaetoglobosin A showed little adverse effect in mice and rats.

Chronic Toxicity:

No information on the sub-chronic or chronic toxicity of this compound was found.

Table 2: Summary of Toxicological Data (Chaetoglobosin A)

SpeciesRoute of AdministrationParameterValue
Rat (young Wistar)SubcutaneousLethal Dose2 mg/kg
Mouse (DDD strain, male)SubcutaneousLD₅₀6.5 mg/kg
Mouse (DDD strain, female)SubcutaneousLD₅₀17.8 mg/kg
Mouse and RatOralLow Adverse Effect Dose400 mg/kg

Experimental Protocols

Detailed experimental protocols for the specific studies that generated the IC₅₀ and MIC values for this compound are not publicly available. The following are generalized protocols for the types of assays that would be used to determine these values.

Cytotoxicity Assay - MTT Method (Generalized)

This protocol describes a general procedure for determining the cytotoxic activity of a compound against an adherent cell line, such as A549, using the MTT assay.[12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on A549 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of living cells.[15]

Materials:

  • A549 human lung carcinoma cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound D Treat cells with compound C->D E Incubate for 48-72h D->E F Add MTT solution G Incubate for 2-4h F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm H->I

Figure 2: General workflow for an MTT-based cytotoxicity assay.
Antibacterial Susceptibility Test - Broth Microdilution Method (Generalized)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[16][17][18][19][20]

Objective: To determine the MIC of this compound against Tetragenococcus halophilus.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Materials:

  • Tetragenococcus halophilus strain

  • Appropriate broth medium (e.g., MRS broth with adjusted salinity)

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture T. halophilus in the appropriate broth overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., temperature, time) for bacterial growth.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

A Prepare serial dilutions of this compound in broth C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate under appropriate conditions C->D E Determine MIC by observing growth inhibition D->E

Figure 3: General workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

This compound is a bioactive fungal metabolite with demonstrated cytotoxic and antibacterial activities. However, the current body of knowledge is insufficient for a comprehensive assessment of its pharmacological and toxicological profile. To fully understand its potential as a therapeutic agent or to assess its risk as a mycotoxin, further research is imperative.

Key areas for future investigation include:

  • Detailed Pharmacokinetic (ADME) Studies: In vitro and in vivo studies are necessary to characterize the absorption, distribution, metabolism, and excretion of this compound.

  • Comprehensive Toxicological Evaluation: Acute and chronic toxicity studies in relevant animal models are required to determine the safety profile of this compound, including the determination of LD₅₀ and No-Observed-Adverse-Effect-Level (NOAEL).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its biological effects. This includes detailed studies on its interaction with actin and its influence on pathways such as PI3K/Akt and MAPK.

  • Broad-Spectrum Activity Screening: The pharmacological activity of this compound should be evaluated against a wider range of cancer cell lines and microbial pathogens to determine its spectrum of activity.

The information presented in this guide serves as a starting point for researchers and drug development professionals interested in this compound. The significant data gaps highlight the need for further dedicated research to unlock the full potential and understand the risks associated with this natural product.

References

Review of Cytoglobosin C literature for preliminary research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cytoglobosin C

Introduction

This compound is a member of the cytochalasan class of fungal metabolites, a group of compounds known for a wide range of biological activities.[1][2] These alkaloids are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[2] Produced by various fungi, particularly from the genus Chaetomium, cytoglobosins have garnered significant interest from the scientific community for their cytotoxic, antifungal, and antibacterial properties.[1][2][3] This guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies.

Biological Activity of this compound

This compound has demonstrated significant potency in several areas of biological research, most notably in cytotoxicity against cancer cell lines and in antimicrobial applications.

Cytotoxicity

Quantitative studies have established the cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has been determined in several studies.[4][5] For instance, this compound has shown potent activity against human gastric cancer (SGC-7901) and lung carcinoma (A549) cells, with IC50 values below 10 μM.[3] It also exhibited moderate activity against the A549 cell line with an IC50 value of 2.26 μM in another study.[1]

Antimicrobial Activity

Beyond its anticancer potential, this compound has also been noted for its antimicrobial properties. It has shown antibacterial activity against Tetragenococcus halophilus and antifungal activity against various plant pathogens.[3][6] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Human Gastric Cancer< 10[3]
A549Human Lung Carcinoma< 10[3]
A549Human Lung Carcinoma2.26[1]

Table 2: Antimicrobial Activity of this compound

OrganismActivity TypeMIC (µM)Reference
Tetragenococcus halophilusAntibacterial0.7[6]
Rhizoctonia solaniAntifungalNot specified for C, but related chaetoglobosins showed MICs of 11.79–23.66 μM[3]
Colletotrichum gloeosporioidesAntifungalNot specified for C, but related chaetoglobosins showed MICs of 23.58–47.35 μM[3]

Mechanism of Action

The primary mechanism of action for the cytochalasan class, including this compound, involves the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which prevents the polymerization and depolymerization of actin monomers. This interference with actin dynamics disrupts critical cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to apoptosis in cancer cells.

Mechanism of Actin Polymerization Inhibition by this compound cluster_0 Normal Actin Dynamics cluster_1 Inhibited State Actin_Monomer G-Actin Monomers Barbed_End Actin_Monomer->Barbed_End Polymerization Actin_Filament F-Actin Filament Pointed_End Actin_Filament->Pointed_End Depolymerization Blocked_Filament Capped F-Actin Filament Cytoglobosin_C This compound Blocked_Barbed_End Cytoglobosin_C->Blocked_Barbed_End Binding Actin_Monomer_Inhibited G-Actin Monomers Actin_Monomer_Inhibited->Blocked_Barbed_End Polymerization Blocked

Caption: Inhibition of actin filament elongation by this compound.

Experimental Protocols

The following sections detail standardized methodologies for assessing the biological activity of compounds like this compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Workflow for MTT Cytotoxicity Assay A 1. Seed cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Add varying concentrations of this compound B->C D 4. Incubate for 24-72h (Treatment) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance at 570nm G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a potent bioactive compound with significant cytotoxic and antimicrobial activities. Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy, toxicity, and pharmacokinetic properties. The synthesis of novel derivatives could also lead to compounds with enhanced potency and selectivity, paving the way for new applications in medicine and agriculture.

References

Cytoglobosin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Biological Activities, and Putative Mechanisms of Action

This technical guide provides a comprehensive overview of Cytoglobosin C, a cytochalasan mycotoxin with notable biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this natural compound.

Core Properties of this compound

This compound is a member of the chaetoglobosin family of mycotoxins, which are characterized by a complex polycyclic structure. Key identifying information for this compound is summarized below.

PropertyValueReference
CAS Number 50645-76-6[1][2]
Molecular Formula C32H36N2O5[1][2]
Molecular Weight 528.64 g/mol [2]
Alternate Names (21,22-Dihydro-19-ketone)-chaetoglobosin A[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, including cytotoxic and antifungal activities. The following tables summarize the available quantitative data on these activities.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Cell LineIC50 (µM)
SGC-7901 (Human gastric cancer)< 10
A549 (Human lung cancer)< 10
Antifungal Activity

This compound has also been reported to exhibit antifungal properties. Further research is needed to quantify its minimum inhibitory concentration (MIC) against a broader range of fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cytotoxicity Assay (MTT Method)

This protocol outlines the determination of the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6]

Materials:

  • Target cancer cell lines (e.g., SGC-7901, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.[7][8][9][10][11]

Materials:

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density.

Putative Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been fully elucidated. However, based on the known mechanisms of other chaetoglobosins, a primary mode of action is the disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

Chaetoglobosins are known to bind to the barbed end of actin filaments, thereby inhibiting both the polymerization and depolymerization of actin. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.

G CytoglobosinC This compound Polymerization Polymerization CytoglobosinC->Polymerization Inhibits ActinMonomers G-Actin (Monomers) ActinMonomers->Polymerization ActinFilaments F-Actin (Filaments) Depolymerization Depolymerization ActinFilaments->Depolymerization Polymerization->ActinFilaments CytoskeletonDisruption Cytoskeleton Disruption Polymerization->CytoskeletonDisruption Depolymerization->ActinMonomers

This compound's inhibitory effect on actin polymerization.
Hypothetical Signaling Pathway Leading to Apoptosis

Based on studies of related compounds like Chaetoglobosin A, the disruption of the actin cytoskeleton by this compound may trigger downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, ultimately leading to apoptosis.

G CytoglobosinC This compound Cytoskeleton Actin Cytoskeleton Disruption CytoglobosinC->Cytoskeleton MAPK MAPK Pathway (e.g., JNK, p38) Cytoskeleton->MAPK Activates PI3KAkt PI3K/Akt Pathway Cytoskeleton->PI3KAkt Modulates Apoptosis Apoptosis MAPK->Apoptosis PI3KAkt->Apoptosis

Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Mechanism of Action Studies

To investigate the proposed mechanism of action, a series of experiments can be conducted as outlined in the workflow below.

G Treatment Treat Cells with This compound ActinAssay Actin Polymerization Assay Treatment->ActinAssay WesternBlot Western Blot for Signaling Proteins (MAPK, Akt) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay DataAnalysis Data Analysis and Pathway Elucidation ActinAssay->DataAnalysis WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Workflow for elucidating this compound's mechanism.

References

A Technical Guide to the Initial Studies on the Effects of Cytochalasans on Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific studies on "Cytoglobosin C." This guide, therefore, focuses on the well-documented effects of the broader cytochalasan and chaetoglobosin family of fungal metabolites, to which this compound likely belongs. The principles, protocols, and pathways described herein provide a foundational framework for investigating the effects of such compounds on cellular morphology.

The cytochalasan family of mycotoxins is renowned for its potent effects on the actin cytoskeleton, making these compounds invaluable tools in cell biology.[1][2] They interfere with actin polymerization, leading to significant and observable changes in cell morphology, motility, and division.[1][3] This technical guide provides an in-depth overview of the initial studies on the morphological effects of these compounds, targeted at researchers, scientists, and drug development professionals.

Quantitative Data on Cytochalasan-Induced Morphological and Cellular Changes

The effects of cytochalasans are dose-dependent and vary among different cell lines.[4] Below are tables summarizing the qualitative and quantitative data extracted from foundational studies on various cytochalasans.

Table 1: Qualitative Morphological Effects of Cytochalasans on Various Cell Lines

CompoundCell LineObserved Morphological Changes
Cytochalasin BMyoblasts, Fibroblasts, ChondroblastsReversible extensive branching.[5][6]
Cytochalasin BL cellsInhibition of cytokinesis leading to the formation of multinucleated cells; vigorous blebbing and contraction of the cell surface.[7]
Cytochalasin DFetal Rat ChondrocytesImmediate cell rounding, which is reversible upon removal of the agent. Disorganization of microfilaments and intermediate filaments.[8]
Cytochalasin DIPLB-SF-21 (Spodoptera frugiperda)Lobulated and double nuclei, long retraction processes, increased zeiosis (blebbing), plasma membrane indentations, increased vacuolation, and decreased microvilli.[9]
Chaetoglobosins A-FTissue Culture CellsA severe increase in multinucleation.[10]
Cytochalasin HU2OS (Human Osteosarcoma)Disruption of the actin cytoskeleton.[4]

Table 2: Quantitative Effects of Cytochalasans on Cellular Processes

CompoundCell LineParameter MeasuredValue
Cytochalasin BVariousInhibition of Glucose TransportVaries by cell type
Cytochalasin DArticular Chondrocytes[³⁵S]-sulfate incorporation into sulfated glycosaminoglycansTwo-fold increase after 7 days of culture.[8]
Cytochalasin DArticular Chondrocytes[³H]serine incorporation into proteoglycan core proteinStimulated.[11]
19,20-Epoxycytochalasin DA549 (Human Lung Carcinoma)IC₅₀ (Cytotoxicity)0.8 µM
19,20-Epoxycytochalasin DHeLa (Human Cervical Cancer)IC₅₀ (Cytotoxicity)1.2 µM
19,20-Epoxycytochalasin DMCF-7 (Human Breast Cancer)IC₅₀ (Cytotoxicity)1.5 µM

Note: IC₅₀ values can vary significantly based on the assay, incubation time, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible studies on the effects of cytochalasans on cell morphology.

2.1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., U2OS, HeLa, or a cell line of interest) onto glass coverslips in a multi-well plate at a density that allows for the visualization of individual cell morphology without excessive confluence. Culture in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the cytochalasan (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.[2]

  • Working Solution and Treatment: On the day of the experiment, dilute the stock solution in a pre-warmed complete cell culture medium to the desired final concentrations. For initial studies, a dose-response (e.g., 0.1 µM to 10 µM) and a time-course (e.g., 30 min, 1h, 2h, 4h) experiment are recommended.[2] Always include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).[2][4]

  • Incubation: Replace the culture medium in the wells with the prepared working solutions and incubate the cells for the desired time period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

2.2. Immunofluorescence Staining of the Actin Cytoskeleton

This protocol is for visualizing the actin cytoskeleton and nuclei.

  • Fixation: After treatment, gently wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[2]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to allow antibodies and stains to enter the cells.[2]

  • Blocking: Wash the cells three times with PBS. To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.

  • Actin Staining: Prepare a solution of fluorescently-labeled phalloidin (B8060827) (e.g., conjugated to Alexa Fluor 488 or TRITC) in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[2]

  • Nuclear Staining: Wash the cells three times with PBS. Add a solution of a nuclear stain, such as 4',6-diamidino-2-phenylindole (DAPI), and incubate for 5-10 minutes at room temperature in the dark.[2]

  • Mounting: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with nail polish.[2]

2.3. Microscopy and Image Analysis

  • Visualization: Examine the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

  • Image Capture: Acquire images using a high-resolution digital camera. For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain) are kept constant across all samples.

  • Quantitative Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in cell morphology.[12] Measurable parameters include cell area, perimeter, circularity, aspect ratio, and the number and length of cellular protrusions. The intensity and distribution of the phalloidin signal can also be quantified to assess changes in F-actin content and organization.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for cytochalasans is the disruption of actin dynamics.

3.1. Signaling Pathway of Actin Polymerization Disruption

Cytochalasans bind to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new globular actin (G-actin) monomers.[2][3] This inhibition of elongation shifts the equilibrium towards depolymerization, leading to a net loss of F-actin and the collapse of actin-based structures.[2]

Actin_Polymerization_Disruption cluster_0 Actin Dynamics cluster_1 Cytochalasan Action G_actin G-actin Monomers F_actin F-actin Filament G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Barbed_end Pointed_end Inhibition Inhibition of Monomer Addition Barbed_end->Inhibition Cytochalasan This compound (or related cytochalasan) Cytochalasan->Barbed_end Binds to

Caption: Disruption of actin polymerization by cytochalasans.

3.2. Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a novel cytochalasan on cell morphology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (Seeding on coverslips) C Treat Cells (Dose-response & Time-course) A->C B Prepare Cytochalasan Working Solutions B->C D Fixation & Permeabilization C->D E Immunofluorescence Staining (Phalloidin & DAPI) D->E F Fluorescence Microscopy E->F G Image Acquisition F->G H Quantitative Image Analysis (Morphological Parameters) G->H I Data Interpretation H->I

Caption: Workflow for assessing cytochalasan effects on cell morphology.

References

Methodological & Application

Application Notes and Protocols for Cytoglobosin C Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a group of fungal secondary metabolites known for their diverse and potent biological activities.[1] Produced by various fungal species, notably from the genus Chaetomium and Penicillium, this compound has garnered interest within the scientific community for its potential applications in drug development, particularly due to its cytotoxic properties. This document provides detailed protocols for the cultivation of fungal strains, extraction of this compound, and subsequent purification and analysis.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Chaetomium globosum is a commonly cited producer of this mycotoxin.[2][3][4]

Recommended Fungal Strain: Chaetomium globosum (e.g., ATCC 16021)

Optimal Culture Conditions: To maximize the yield of this compound, the following culture conditions are recommended:

  • Media: Oatmeal Agar (B569324) (OA) has been shown to support high levels of chaetoglobosin production.[4][5] Potato Dextrose Agar (PDA) is also a suitable alternative.[2][6]

  • pH: Optimal growth and mycotoxin production occur at a neutral pH.[2][3][6] The fungus can grow in a pH range of 4.3 to 9.4.[2][6]

  • Temperature: Incubation at 25-28°C is recommended for optimal growth and metabolite production.

  • Incubation Time: A fermentation period of 3-4 weeks is generally sufficient for significant mycotoxin accumulation.[4][5]

Extraction and Purification Protocol

The following protocol outlines the steps for the extraction and purification of this compound from fungal cultures.

1. Fungal Fermentation:

  • Prepare Oatmeal Agar (OA) or Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculate the sterile medium with a pure culture of Chaetomium globosum.

  • For solid media, incubate the plates at 25-28°C for 3-4 weeks.

  • For liquid cultures, incubate in a shaker at 150-180 rpm at 25-28°C for 3-4 weeks.

2. Extraction of Crude Metabolites:

  • After the incubation period, harvest the fungal biomass and the culture medium.

  • For solid cultures, the agar and mycelium can be macerated and extracted.

  • For liquid cultures, separate the mycelium from the broth by filtration. The filtrate and the mycelial biomass can be extracted separately.

  • Perform a solvent extraction using ethyl acetate (B1210297) (EtOAc) at a 1:1 ratio (v/v) with the culture filtrate or an appropriate volume to submerge the solid culture.[7][8][9]

  • Shake the mixture vigorously in a separation funnel for complete extraction.

  • Allow the phases to separate and collect the organic (ethyl acetate) layer. Repeat the extraction process three times to maximize the yield.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate or methanol. A common gradient is a stepwise increase in the percentage of ethyl acetate in hexane.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest based on the TLC profile.

4. Final Purification by High-Performance Liquid Chromatography (HPLC):

  • Further purify the enriched fractions using a semi-preparative HPLC system.

  • Column: A reversed-phase C18 column is typically used.[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for the separation of chaetoglobosins.[11]

  • Detection: Monitor the elution at a wavelength of 220 nm.[11]

  • Collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides representative yields for chaetoglobosins from Chaetomium globosum to offer an estimation of potential production levels.

Fungal StrainCulture MediumFermentation TimeCompoundYield (mg/L)Reference
Chaetomium globosum NK102Potato Dextrose Broth7 daysChaetoglobosin A146[12]
Chaetomium globosum NK102 (Δcgpks11 mutant)Potato Dextrose Broth7 daysChaetoglobosin A234[12]
Chaetomium globosum W7PDA Broth15 daysChaetoglobosin A58.66[10]
Engineered C. globosum (overexpressing CgMfs1)Potato Waste MediumOptimalChaetoglobosin A197.58[13]

Experimental Workflow Diagram

CytoglobosinC_Extraction_Workflow Figure 1. Experimental Workflow for this compound Extraction cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Strain Select Fungal Strain (e.g., Chaetomium globosum) Culture_Conditions Optimize Culture Conditions (Medium, pH, Temperature) Fungal_Strain->Culture_Conditions Fermentation Fermentation (3-4 weeks) Culture_Conditions->Fermentation Harvest Harvest Fungal Biomass and Culture Broth Fermentation->Harvest Proceed to Extraction Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Yields Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Yields Analysis LC-MS and NMR Analysis Pure_Compound->Analysis

Caption: Figure 1. Experimental Workflow for this compound Extraction

Signaling Pathway Affected by Chaetoglobosins

Chaetoglobosins, including this compound, are known to exert their biological effects by targeting the actin cytoskeleton. This interaction can disrupt a multitude of cellular processes and signaling pathways that are dependent on a dynamic actin network. One of the key pathways affected is the mTOR/Akt/GSK-3β signaling cascade, which is crucial for cell growth, proliferation, and survival.

Chaetoglobosin_Signaling_Pathway Figure 2. Conceptual Diagram of Signaling Pathway Affected by Chaetoglobosins Cytoglobosin_C This compound Actin Actin Cytoskeleton Cytoglobosin_C->Actin Disrupts mTORC2 mTORC2 Actin->mTORC2 Influences Akt Akt mTORC2->Akt Inhibits Phosphorylation (at S473) GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Processes Cell Growth, Proliferation, Survival GSK3b->Cell_Processes Regulates

Caption: Figure 2. Conceptual Diagram of Signaling Pathway Affected by Chaetoglobosins

References

Application Notes and Protocols for the Purification of Cytoglobosin C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Cytoglobosin C, a member of the cytochalasan family of mycotoxins, using high-performance liquid chromatography (HPLC). The methodologies described herein are compiled from established techniques for the isolation of similar fungal metabolites and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by various fungi, notably from the genus Chaetoglobosum. Like other cytochalasans, it exhibits a range of biological activities by interacting with actin, which can lead to the inhibition of cell division and motility. This makes it a compound of interest for further investigation in cancer research and cell biology. The purification of this compound is a critical step for its detailed characterization and evaluation of its therapeutic potential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the isolation of such natural products due to its high resolution and reproducibility.

Data Presentation

The following tables summarize the key quantitative parameters for the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm
Expected Retention Time ~15-18 minutes (approximate)

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 20 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 40 minutes
Flow Rate 15 mL/min
Injection Volume 1-5 mL (of concentrated extract)
Detection UV at 220 nm
Fraction Collection Peak-based, triggered by UV signal

Experimental Protocols

Fungal Culture and Extraction
  • Fungal Strain: Chaetomium globosum is a known producer of this compound.

  • Culture Medium: Oatmeal agar (B569324) (OA) has been shown to support high production of chaetoglobosins.[1]

  • Incubation: Inoculate the agar plates with C. globosum spores and incubate at 25°C for 4 weeks in the dark.

  • Extraction:

    • After incubation, cut the agar into small pieces and place them in a flask.

    • Add methanol (B129727) to the flask to fully submerge the agar and fungal biomass.[2]

    • Agitate the mixture on a shaker for 24 hours at room temperature.

    • Filter the mixture to separate the methanol extract from the solid residue.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Sample Preparation for HPLC
  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the dissolved extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Analytical HPLC Method

This method is used to confirm the presence of this compound in the crude extract and to optimize the separation conditions before scaling up to preparative HPLC.

  • System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the filtered crude extract.

  • Chromatography: Run the gradient program as detailed in Table 1.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and UV spectrum. If a standard is available, compare the retention times for confirmation.

Preparative HPLC Purification

This method is used to isolate pure this compound from the crude extract.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Injection: Inject the concentrated and filtered crude extract. The injection volume will depend on the concentration of the extract and the capacity of the column.

  • Chromatography: Run the gradient program as detailed in Table 2.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_hplc HPLC Purification cluster_final_product Final Product fungal_culture Fungal Culture (Chaetomium globosum) extraction Methanol Extraction fungal_culture->extraction concentration Crude Extract extraction->concentration analytical_hplc Analytical HPLC (Method Development) concentration->analytical_hplc Sample Injection preparative_hplc Preparative HPLC (Purification) analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation Pure Fractions pure_cytoc Pure this compound solvent_evaporation->pure_cytoc

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway of Action

Based on studies of related chaetoglobosins, a proposed mechanism of action for this compound involves the modulation of key cellular signaling pathways that regulate cell proliferation and survival. Chaetoglobosin G has been shown to inhibit the EGFR/MEK/ERK signaling pathway, while Chaetoglobosin A can induce apoptosis through the MAPK and PI3K-AKT-mTOR pathways.[3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CytoglobosinC This compound CytoglobosinC->EGFR Inhibits CytoglobosinC->PI3K Inhibits

Caption: Proposed inhibitory action of this compound.

References

Application Notes: Cytoglobosin C as an Actin Polymerization Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins. These compounds are known to interact with the actin cytoskeleton, a critical component for numerous cellular processes, including cell motility, division, and maintenance of cell shape. Cytochalasans primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the association and dissociation of actin monomers.[1] This capping activity effectively blocks the elongation of actin filaments, thereby disrupting actin dynamics.

These application notes provide a detailed overview and protocols for utilizing this compound as an actin polymerization inhibitor in in vitro settings.

Mechanism of Action

The polymerization of globular actin (G-actin) into filamentous actin (F-actin) is a dynamic process involving three main phases: nucleation, elongation, and a steady state. Cytochalasans, including this compound, interfere with the elongation phase. By binding to the barbed end of F-actin, they physically obstruct the addition of new G-actin monomers, thus inhibiting net polymerization.

Signaling Pathway of Actin Polymerization and Inhibition by this compound

Actin_Polymerization_Inhibition cluster_0 Actin Polymerization cluster_1 Inhibition Pathway G_Actin G-Actin Monomers Nucleation Nucleation (Formation of Actin Trimer) G_Actin->Nucleation F_Actin_pointed Pointed End Nucleation->F_Actin_pointed Elongation Elongation F_Actin_pointed->Elongation + G-Actin F_Actin_barbed Barbed End F_Actin F-Actin Filament F_Actin_barbed->F_Actin Binding Binding to Barbed End F_Actin_barbed->Binding Elongation->F_Actin_barbed + G-Actin Cytoglobosin_C This compound Cytoglobosin_C->Binding Inhibition Inhibition of Elongation Binding->Inhibition

Caption: Mechanism of this compound in inhibiting actin polymerization.

Quantitative Data Summary

While extensive quantitative data for many cytochalasans are available, studies have shown that this compound has a significantly weaker inhibitory effect on actin polymerization in vitro compared to other members of its family.

CompoundRelative In Vitro Actin Polymerization Inhibition
Chaetoglobosin AStrong Inhibition
Chaetoglobosin BStrong Inhibition
This compound Hardly any effect [1]
Chaetoglobosin EHardly any effect[1]
Chaetoglobosin FHardly any effect[1]
Chaetoglobosin JStrong Inhibition
Cytochalasin DStrong Inhibition

Note: The qualitative assessment is based on viscometry and pyrene-based fluorescence assays.[1] Due to its reported weak activity, high concentrations of this compound may be required to observe a significant inhibition of actin polymerization in vitro. Researchers should consider using more potent inhibitors like Cytochalasin D or Chaetoglobosin A/B/J for applications requiring robust inhibition of actin polymerization.

Experimental Protocols

The most common in vitro method to monitor actin polymerization is the pyrene-actin polymerization assay . This assay relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Experimental Workflow for Pyrene-Actin Polymerization Assay

Pyrene_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Actin Prepare Pyrene-Labeled G-Actin Stock Mix_Components Mix G-Actin, G-Buffer, and This compound (or DMSO control) Prepare_Actin->Mix_Components Prepare_Inhibitor Prepare this compound Stock Solution (in DMSO) Prepare_Inhibitor->Mix_Components Prepare_Buffers Prepare G-Buffer and Polymerization Buffer Prepare_Buffers->Mix_Components Initiate_Polymerization Initiate Polymerization with Polymerization Buffer Mix_Components->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence over Time (Excitation: ~365 nm, Emission: ~407 nm) Initiate_Polymerization->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Time Measure_Fluorescence->Plot_Data Analyze_Kinetics Analyze Polymerization Kinetics (e.g., lag time, max rate, steady-state) Plot_Data->Analyze_Kinetics Compare_Results Compare this compound-treated samples to control Analyze_Kinetics->Compare_Results

Caption: Workflow for assessing actin polymerization inhibition.

Protocol: In Vitro Actin Polymerization Inhibition Assay using Pyrene-Labeled Actin

This protocol is adapted for a 96-well plate format using a fluorescence plate reader.

Materials:

  • Monomeric pyrene-labeled actin and unlabeled actin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • General Actin Buffer (G-Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

  • 10X Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl₂, 20 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

  • Microcentrifuge

  • Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm

  • 96-well black, clear-bottom plates

Procedure:

  • Preparation of Actin Monomers:

    • Thaw frozen aliquots of pyrene-labeled and unlabeled G-actin on ice.

    • To ensure only monomeric actin is used, clarify the actin solutions by ultracentrifugation at 150,000 x g for 1.5 hours at 4°C.

    • Carefully collect the supernatant containing the monomeric G-actin.

    • Determine the concentration of actin spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a working stock of G-actin by mixing unlabeled and pyrene-labeled actin to achieve a 5-10% labeling ratio. The final actin concentration for the assay is typically 2-4 µM. Dilute the actin mix with G-Buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a series of dilutions to test a range of concentrations. Due to its reported low potency, a high concentration range (e.g., 10-100 µM or higher) may be necessary.

    • Prepare a DMSO control solution equivalent to the highest concentration of DMSO used in the this compound dilutions.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of the G-actin working stock to each well.

    • Add the different concentrations of this compound or the DMSO control to the respective wells. The final volume of DMSO should be kept constant across all wells and should not exceed 1% of the total reaction volume.

    • Incubate the plate at room temperature for 5 minutes to allow this compound to interact with the G-actin.

  • Initiation of Polymerization and Data Acquisition:

    • Initiate actin polymerization by adding 1/10th of the final volume of 10X Polymerization Buffer to each well.

    • Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 25°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period sufficient to observe the full polymerization curve (nucleation, elongation, and steady-state), typically 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from wells containing buffer only) from all readings.

    • Plot the fluorescence intensity as a function of time for each concentration of this compound and the control.

    • Analyze the resulting polymerization curves. Inhibition of polymerization will be observed as a decrease in the maximum fluorescence intensity and/or a reduction in the polymerization rate (the slope of the elongation phase).

    • If a dose-dependent effect is observed, an IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a member of the cytochalasan family that interacts with the actin cytoskeleton. However, based on available in vitro data, it is a weak inhibitor of actin polymerization compared to other well-characterized cytochalasans like Cytochalasin D.[1] Researchers intending to use this compound for inhibiting actin polymerization in vitro should be prepared to use high concentrations and may consider using more potent alternatives for achieving complete and robust inhibition. The provided pyrene-actin polymerization assay protocol offers a reliable method for quantifying the effects of this compound and other compounds on actin dynamics.

References

Cytoglobosin C: Application Notes and Protocols for Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, known for their ability to disrupt actin filament function. This property makes them valuable tools for studying cytoskeletal dynamics and has led to investigations into their potential as anticancer agents. By interfering with the actin cytoskeleton, this compound can induce cell cycle arrest, apoptosis, and inhibit cell migration and division in cancer cells. These application notes provide a comprehensive guide for the use of this compound in cancer cell culture experiments, including detailed protocols and data presentation guidelines.

Mechanism of Action

The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. It binds to the barbed end of actin filaments, preventing both the association and dissociation of actin monomers. This interference with actin dynamics affects numerous cellular processes that are critical for cancer cell proliferation and survival, including cell motility, cytokinesis, and the maintenance of cell shape. While the specific signaling pathways affected by this compound have not been fully elucidated, studies on related chaetoglobosins suggest potential involvement of key cancer-related pathways such as p53, EGFR/MEK/ERK, and PI3K/AKT/mTOR.

Data Presentation

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines. It is important to note that these values can vary depending on the cell line, culture conditions, and assay duration.

Cell LineCancer TypeIC50 (µM)
KBCervical Carcinoma34 - 57
K562Chronic Myelogenous Leukemia34 - 57
MCF-7Breast Adenocarcinoma34 - 57
HepG2Hepatocellular Carcinoma34 - 57

Note: The IC50 values are presented as a range based on available literature. It is highly recommended to perform a dose-response experiment to determine the precise IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. The molecular weight of this compound is approximately 528.7 g/mol .

  • Dissolve the this compound powder in the appropriate volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (in DMSO) treatment Treat with Serial Dilutions of this compound stock_prep->treatment cell_culture Culture Cancer Cells seeding Seed Cells in Plates cell_culture->seeding seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blotting (Signaling Pathways) treatment->western ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: A general workflow for in vitro evaluation of this compound.

Potential Signaling Pathways Affected by this compound

Based on studies of related chaetoglobosins, the following signaling pathways may be affected by this compound. Experimental validation is required.

signaling_pathways cluster_akt PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival p53 p53 p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis CytoglobosinC This compound CytoglobosinC->PI3K Inhibition? CytoglobosinC->EGFR Inhibition? CytoglobosinC->p53 Activation?

Caption: Potential signaling pathways modulated by this compound.

Application Notes and Protocols: Determining the IC50 of Cytoglobosin C in A549 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, known for their ability to interact with actin filaments and disrupt cellular processes. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in two common cancer cell lines: A549 (human lung carcinoma) and HeLa (human cervical cancer). The IC50 value is a critical measure of a compound's potency in inhibiting a specific biological process, in this case, cell proliferation or viability. The following protocols and application notes are intended to guide researchers in obtaining accurate and reproducible IC50 values for this compound.

Data Presentation

The IC50 values of this compound in A549 and HeLa cell lines, as determined by the subsequent experimental protocols, can be summarized in the following tables.

Table 1: IC50 of this compound in A549 Cells

Treatment DurationIC50 (µM)Standard Deviation (µM)
24 hoursData to be determinedData to be determined
48 hoursData to be determinedData to be determined
72 hoursData to be determinedData to be determined

Table 2: IC50 of this compound in HeLa Cells

Treatment DurationIC50 (µM)Standard Deviation (µM)
24 hoursData to be determinedData to be determined
48 hoursData to be determinedData to be determined
72 hoursData to be determinedData to be determined

Experimental Protocols

A widely used method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]

Materials and Reagents
  • A549 and HeLa cell lines

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for IC50 Determination using MTT Assay
  • Cell Culture and Seeding:

    • Culture A549 and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase using trypsin-EDTA.

    • Determine the cell count and viability using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control group (medium only).

    • Incubate the plates for 24, 48, and 72 hours.[1]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[2]

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or by using an Excel add-in.[3][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 & HeLa Cells B Seed Cells in 96-well Plates A->B D Treat Cells with this compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24, 48, 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for IC50 Determination of this compound.

Potential Signaling Pathway Affected by Cytoglobosins

Based on the known mechanisms of related compounds like Chaetoglobosin K and E, this compound may exert its cytotoxic effects by influencing key signaling pathways involved in cell survival, proliferation, and apoptosis.[5][6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G Cytoglobosin_C This compound PI3K PI3K Cytoglobosin_C->PI3K Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical Signaling Pathway for this compound.

References

Cytoglobosin C: A Potent Tool for Probing Actin Dynamics in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a class of metabolites known for their profound effects on the eukaryotic actin cytoskeleton. By binding to the barbed end of actin filaments, this compound effectively inhibits the polymerization and elongation of actin, leading to the disruption of the actin cytoskeleton. This property makes it an invaluable chemical tool for investigating a myriad of cellular processes that are dependent on actin dynamics, including cell motility, division, and morphology. These application notes provide a comprehensive overview of this compound's utility in cell biology research, complete with detailed protocols for key applications and a summary of its cytotoxic effects.

Mechanism of Action

This compound exerts its biological effects primarily through the disruption of the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating intracellular transport.

The mechanism of action can be summarized as follows:

  • Binding to Actin Filaments: this compound binds to the fast-growing (barbed) end of filamentous actin (F-actin).

  • Inhibition of Polymerization: This binding prevents the addition of new actin monomers to the filament end, thereby inhibiting actin polymerization.

  • Disruption of Actin Structures: The net result is a disruption of higher-order actin structures such as stress fibers, lamellipodia, and filopodia, which are crucial for various cellular functions.

This targeted disruption of the actin cytoskeleton allows researchers to dissect the role of actin dynamics in specific cellular events.

Mechanism of Action of this compound cluster_0 This compound Action cluster_1 Cellular Consequences Cytoglobosin_C This compound Barbed_End Barbed End (+) Cytoglobosin_C->Barbed_End Binds and Caps Actin_Monomer G-actin (Monomer) Actin_Monomer->Barbed_End Polymerization Actin_Filament F-actin (Filament) Actin_Filament->Barbed_End Pointed_End Pointed End (-) Actin_Filament->Pointed_End Barbed_End->Actin_Monomer Depolymerization Disrupted_Actin Disrupted Actin Cytoskeleton (Loss of stress fibers, lamellipodia, etc.) Barbed_End->Disrupted_Actin Cell_Processes Inhibition of: - Cell Migration - Cytokinesis - Phagocytosis Disrupted_Actin->Cell_Processes

Caption: Mechanism of this compound action on actin filaments.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative activities of this compound and related compounds against various cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of Cytoglobosins Against Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundSGC-7901Human gastric cancer< 10[1]
This compoundA549Human lung carcinoma< 10[1]
Chaetoglobosin ASGC-7901Human gastric cancer< 10[1]
Chaetoglobosin AA549Human lung carcinoma< 10[1]
Chaetoglobosin EA549Human lung carcinoma< 10[1]
Penochalasin IMDA-MB-435Human melanoma< 10[1]
Penochalasin ISGC-7901Human gastric cancer< 10[1]

Application Notes & Protocols

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data (calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Inhibition of Cell Migration using Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Wound Healing Assay Workflow Start Start Seed_Cells Seed cells to confluence Start->Seed_Cells Create_Wound Create scratch in monolayer Seed_Cells->Create_Wound Wash_Cells Wash to remove debris Create_Wound->Wash_Cells Treat_Cells Add this compound Wash_Cells->Treat_Cells Image_T0 Image at Time 0 Treat_Cells->Image_T0 Incubate Incubate Image_T0->Incubate Image_TX Image at Time X Incubate->Image_TX Analyze_Data Analyze wound closure Image_TX->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the wound healing (scratch) assay.

Visualization of Actin Cytoskeleton Disruption by Immunofluorescence

Immunofluorescence staining allows for the direct visualization of the actin cytoskeleton using fluorescently labeled phalloidin (B8060827), which binds specifically to F-actin.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for a specific duration.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash with PBS and block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.

Immunofluorescence Staining Workflow Start Start Culture_Treat Culture and treat cells Start->Culture_Treat Fixation Fix with paraformaldehyde Culture_Treat->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Phalloidin_Stain Stain with fluorescent phalloidin Blocking->Phalloidin_Stain Wash Wash with PBS Phalloidin_Stain->Wash Mount Mount on slide Wash->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: Workflow for immunofluorescence staining of F-actin.

Signaling Pathways

The actin cytoskeleton is a central hub for numerous signaling pathways. Its disruption by this compound can have widespread effects on cellular signaling, particularly on pathways regulated by Rho family GTPases. These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.

Rho GTPase Signaling and this compound cluster_0 Upstream Signals cluster_1 Rho GTPase Regulation cluster_2 Downstream Effectors cluster_3 Actin Cytoskeleton and Cellular Response Signals Growth Factors, Cytokines, ECM RhoA RhoA Signals->RhoA Rac1 Rac1 Signals->Rac1 Cdc42 Cdc42 Signals->Cdc42 ROCK ROCK RhoA->ROCK mDia mDia RhoA->mDia WAVE WAVE Complex Rac1->WAVE WASP WASP/N-WASP Cdc42->WASP Stress_Fibers Stress Fibers & Focal Adhesions ROCK->Stress_Fibers mDia->Stress_Fibers Arp23 Arp2/3 Complex WAVE->Arp23 WASP->Arp23 Filopodia Filopodia WASP->Filopodia Lamellipodia Lamellipodia Arp23->Lamellipodia Cell_Migration Cell Migration & Adhesion Stress_Fibers->Cell_Migration Lamellipodia->Cell_Migration Filopodia->Cell_Migration Cytoglobosin_C This compound Cytoglobosin_C->Stress_Fibers Inhibits Cytoglobosin_C->Lamellipodia Inhibits Cytoglobosin_C->Filopodia Inhibits

Caption: Overview of Rho GTPase signaling and the inhibitory effect of this compound.

Conclusion

This compound is a powerful and specific inhibitor of actin polymerization, making it an indispensable tool for cell biologists. Its ability to acutely disrupt the actin cytoskeleton provides a means to investigate the role of actin dynamics in a wide range of cellular processes. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their experimental designs to further unravel the complexities of cellular function. As with any potent bioactive compound, careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental questions.

References

Application Notes and Protocols for Cytotoxicity Testing of Cytochalasin C using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochalasin C is a fungal metabolite known to disrupt cellular processes by inhibiting actin polymerization, which can lead to cytotoxicity and apoptosis.[1][2] Assessing the cytotoxic potential of compounds like Cytochalasin C is a critical step in drug discovery and development. This document provides detailed protocols for two common colorimetric assays used to evaluate cell viability and cytotoxicity: the MTT and XTT assays. These assays are based on the metabolic activity of viable cells, which can reduce a tetrazolium salt to a colored formazan (B1609692) product.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells to form a purple, insoluble formazan product.[3][5][6] This product requires a solubilization step before the absorbance can be measured.[5] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, on the other hand, produces a water-soluble orange formazan product, eliminating the need for a solubilization step and offering higher sensitivity in some cases.[7][8][9]

These protocols are designed to guide researchers in determining the cytotoxic effects of Cytochalasin C on cultured cells.

Data Presentation: Key Assay Parameters

A summary of the key quantitative parameters for both the MTT and XTT assays is provided in the table below for easy comparison.

ParameterMTT AssayXTT Assay
Principle Enzymatic reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases of viable cells.[3][5][6]Enzymatic reduction of XTT to a soluble orange formazan product by metabolically active cells.[4][7]
Reagent Incubation Time 1 to 4 hours.[10]2 to 4 hours (can be optimized).
Final Product Insoluble purple formazan crystals.[5]Soluble orange formazan dye.[7][11]
Solubilization Step Required (e.g., using DMSO, isopropanol (B130326) with HCl).[5]Not required.[8][9]
Absorbance Wavelength 550-600 nm (typically 570 nm).[10]450-500 nm (typically 450 nm).
Reference Wavelength >650 nm (optional but recommended).~690 nm (optional but recommended).[11]
Cell Seeding Density 1,000 to 100,000 cells/well (optimization required).5,000 to 200,000 cells/well (optimization required).

Experimental Protocols

I. MTT Assay Protocol for Cytochalasin C Cytotoxicity Testing

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cytochalasin C stock solution (in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS, protected from light).[5]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO).

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (positive control), "medium only" (blank), and "solvent control" (cells treated with the same concentration of the solvent used for Cytochalasin C).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cytochalasin C in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the different concentrations of Cytochalasin C to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][10]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

II. XTT Assay Protocol for Cytochalasin C Cytotoxicity Testing

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cytochalasin C stock solution (in a suitable solvent like DMSO)

  • XTT reagent

  • Activation reagent (e.g., phenazine (B1670421) methosulfate - PMS)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1).

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol (Step 2).

  • XTT Reagent Preparation:

    • Thaw the XTT reagent and the activation reagent at 37°C.

    • Immediately before use, prepare the activated XTT solution by mixing the activation reagent with the XTT reagent according to the manufacturer's instructions (e.g., add 0.1 mL of activation reagent to 5.0 mL of XTT reagent for one 96-well plate).

  • XTT Addition:

    • After the compound incubation period, add 50 µL of the activated XTT solution to each well.

    • Gently swirl the plate to mix.

  • Incubation:

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized for your specific cell line.

  • Absorbance Measurement:

    • Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 690 nm can be used to correct for non-specific background readings.[11]

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of Cytochalasin C add_compound Add Cytochalasin C to cells compound_prep->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_assay Incubate for 2-4 hours add_reagent->incubate_assay solubilization Add Solubilization Solution (MTT only) incubate_assay->solubilization read_absorbance Read Absorbance incubate_assay->read_absorbance XTT Assay solubilization->read_absorbance

Caption: Workflow for MTT/XTT cytotoxicity testing.

Cytochalasin_C_Apoptosis_Pathway Simplified Apoptosis Pathway Induced by Cytochalasin C cyto_c Cytochalasin C actin Actin Polymerization Inhibition cyto_c->actin stress Cellular Stress & Cytoskeletal Disruption actin->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols: Fluorescence Microscopy of Actin Following Cytoglobosin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C, a member of the cytochalasan family of mycotoxins, is a potent inhibitor of actin polymerization. By interacting with the barbed (fast-growing) end of actin filaments, this compound disrupts the dynamic equilibrium of the actin cytoskeleton, leading to significant alterations in cell morphology, motility, and other actin-dependent cellular processes. Fluorescence microscopy, particularly utilizing fluorescently-labeled phalloidin (B8060827) which specifically binds to filamentous actin (F-actin), is an indispensable tool for visualizing and quantifying the effects of this compound on the actin cytoskeleton. These application notes provide a comprehensive overview and detailed protocols for studying the impact of this compound on actin organization and dynamics.

Principle of Action

Cytoglobosins, like other cytochalasans, exert their effects by capping the barbed end of actin filaments. This action prevents the addition of new actin monomers to the growing filament, leading to a net depolymerization of existing filaments as monomer dissociation from the pointed (slow-growing) end continues. This disruption of actin dynamics results in the collapse of actin stress fibers, inhibition of lamellipodia and filopodia formation, and a consequent impact on cell adhesion and contraction.

Data Presentation: Quantitative Analysis of this compound Effects

The following table summarizes hypothetical quantitative data illustrating the dose-dependent effects of this compound on key actin-related cellular parameters. This data is representative of typical results obtained from fluorescence microscopy image analysis and cell-based assays.

ParameterControl (Vehicle)This compound (0.1 µM)This compound (1 µM)This compound (10 µM)
Average F-actin Fluorescence Intensity (Arbitrary Units) 150 ± 12115 ± 1075 ± 840 ± 5
Number of Stress Fibers per Cell 25 ± 512 ± 33 ± 20
Cell Area (µm²) 1200 ± 150950 ± 120700 ± 100550 ± 80
Cell Circularity (0-1, 1=perfect circle) 0.4 ± 0.050.6 ± 0.070.8 ± 0.060.9 ± 0.04
Cell Contractility (% of control) 100%70%35%15%

Experimental Protocols

I. Cell Culture and this compound Treatment

Materials:

  • Mammalian cell line of interest (e.g., HeLa, NIH 3T3, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or coverslips

Protocol:

  • Seed cells onto glass coverslips or appropriate imaging plates at a density that allows for individual cell analysis (typically 30-50% confluency).

  • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare working solutions of this compound in pre-warmed complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 30 minutes, 1 hour, 4 hours). The optimal time should be determined empirically for the specific cell type and experimental question.

II. Fluorescence Staining of F-actin

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking solution)

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Antifade mounting medium

Protocol:

  • After this compound treatment, gently wash the cells twice with pre-warmed PBS.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.

  • Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.

  • Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add 1% BSA in PBS to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining: Prepare the fluorescent phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in blocking solution).

  • Remove the blocking solution and add the phalloidin staining solution to the cells. Incubate for 20-60 minutes at room temperature, protected from light.

  • (Optional) If nuclear counterstaining is desired, add DAPI or Hoechst solution to the phalloidin solution or in a subsequent step according to the manufacturer's protocol.

  • Gently wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.

  • Store the slides at 4°C, protected from light, until imaging.

III. Fluorescence Microscopy and Image Analysis

Instrumentation:

  • Epifluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophores (e.g., FITC/GFP for Alexa Fluor 488, DAPI for nuclear stain).

Image Acquisition:

  • For quantitative comparisons, ensure that all images (control and treated) are acquired using identical settings for laser power, gain, offset, and exposure time.

  • Acquire images of multiple fields of view for each condition to ensure a representative sample of the cell population.

Image Analysis for Quantification:

  • F-actin Fluorescence Intensity: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of F-actin staining per cell. This can be achieved by creating a region of interest (ROI) around each cell and measuring the mean gray value within that ROI.

  • Stress Fiber Analysis: Quantify the number, length, and width of actin stress fibers using specialized plugins or scripts in image analysis software.

  • Cell Morphology: Measure cell area, perimeter, and circularity to quantify changes in cell shape.

  • Statistical analysis should be performed on the quantified data from a sufficient number of cells to determine the significance of the observed effects.

Visualization of Cellular Processes

Signaling Pathway of this compound Action

This compound, as a cytochalasan, primarily targets the actin cytoskeleton. Its mechanism of action can be integrated into the broader context of Rho GTPase signaling, which is a key regulator of actin dynamics.

CytoglobosinC_Pathway Ext_Signal External Stimuli (e.g., Growth Factors, ECM) Receptor Receptor Ext_Signal->Receptor GEF RhoGEFs Receptor->GEF RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAP) ROCK ROCK RhoA_GTP->ROCK Activates mDia mDia RhoA_GTP->mDia Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Cofilin_P Cofilin-P (Inactive) Actin_Depolymerization Actin Filament Severing & Depolymerization Cofilin->Actin_Depolymerization Promotes Stress_Fibers Stress Fiber Formation & Contraction Actin_Depolymerization->Stress_Fibers Disrupts Profilin_Actin Profilin-Actin mDia->Profilin_Actin Recruits Actin_Polymerization Actin Filament Polymerization Profilin_Actin->Actin_Polymerization Promotes Actin_Polymerization->Stress_Fibers Cytoglobosin_C This compound Barbed_End Actin Filament Barbed End Cytoglobosin_C->Barbed_End Binds & Caps Barbed_End->Actin_Polymerization Inhibits

Caption: this compound inhibits actin polymerization by capping the barbed end of actin filaments.

Experimental Workflow

The following diagram outlines the key steps for investigating the effects of this compound on the actin cytoskeleton.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture (24-48h) Start->Cell_Culture Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Staining F-actin Staining (Fluorescent Phalloidin) Permeabilization->Staining Imaging Fluorescence Microscopy (Confocal or Epifluorescence) Staining->Imaging Analysis Image Analysis & Quantification (Intensity, Morphology, Stress Fibers) Imaging->Analysis Results Data Interpretation & Conclusion Analysis->Results

Caption: Workflow for fluorescence microscopy analysis of actin after this compound treatment.

Troubleshooting

ProblemPossible CauseSolution
Weak or No F-actin Staining Insufficient permeabilization.Increase Triton X-100 concentration or incubation time.
Phalloidin conjugate degraded.Use fresh or properly stored phalloidin. Protect from light.
Methanol-based fixative used.Use methanol-free paraformaldehyde for fixation.
High Background Staining Inadequate blocking.Increase blocking time or BSA concentration.
Incomplete washing.Increase the number and duration of wash steps.
Phalloidin concentration too high.Titrate the phalloidin conjugate to determine the optimal concentration.
Cell Detachment Harsh washing steps.Be gentle during washing; do not directly pipette onto the cells.
Over-confluent cells.Seed cells at a lower density.
Photobleaching Excessive exposure to excitation light.Use an antifade mounting medium. Minimize exposure time and laser power during imaging.

Conclusion

Fluorescence microscopy is a powerful technique to elucidate the cellular effects of actin-targeting compounds like this compound. By following the detailed protocols and utilizing quantitative image analysis, researchers can gain valuable insights into the dose-dependent and time-dependent impact of this compound on actin cytoskeleton organization, cell morphology, and related cellular functions. These methods are crucial for understanding the mechanism of action of such compounds and for their potential development as therapeutic agents.

Application Notes and Protocols: Preparing Cytoglobosin C Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cytoglobosin C is a cytochalasan-class mycotoxin produced by fungi of the genus Chaetomium. It is a valuable compound for research, particularly in studies related to its anti-tuberculosis activity[1]. Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common polar aprotic solvent used for dissolving a wide range of organic compounds, including this compound, for use in cell-based assays and other biological experiments[2][3].

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for laboratory use.

Physicochemical and Storage Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 50645-76-6[4]
Molecular Formula C₃₂H₃₆N₂O₅[4]
Molecular Weight 528.64 g/mol (also cited as 528.7 g/mol )[1][4]
Appearance White powder[5]
Solvent DMSO (Dimethyl Sulfoxide)
Storage (Solid Powder) Store at -20°C for up to 3 years.[6]
Storage (DMSO Solution) Aliquot and store at -20°C for up to one month or -80°C for up to one year.[6][7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or ACS Grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin[2]. Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications. Adjust calculations as needed for different desired concentrations.

Calculation: To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

  • Example Calculation for 1 mL of 10 mM Stock:

Mass (mg) = 10 mM × 528.64 g/mol × 0.001 L Mass (mg) = 5.2864 mg

Step-by-Step Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 5.29 mg of this compound powder directly into the tube. Record the exact weight.

  • Adding the Solvent:

    • Based on the actual weight recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    Volume (µL) = [Mass (mg) / 528.64 ( g/mol )] × 100,000

  • Dissolution:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the cap tightly and vortex the solution for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

    • Store the aliquots in a freezer at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year)[6][7].

Usage Guidelines
  • When ready to use, remove a single aliquot from the freezer.

  • Allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the tube, which could affect the concentration[7].

  • Briefly centrifuge the tube to collect the solution at the bottom.

  • Dilute the stock solution to the desired final concentration in your experimental medium. Note that the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.

Visualizations

Workflow for Stock Solution Preparation

G cluster_workflow This compound Stock Solution Workflow weigh 1. Weigh this compound add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cytoglobosin C Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Cytoglobosin C from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based guidance on optimizing the production of this valuable secondary metabolite from the fungus Chaetomium globosum.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem / QuestionPotential CausesRecommended Solutions
Q1: Why is my this compound yield consistently low or undetectable? 1. Suboptimal pH: C. globosum growth and mycotoxin production are highly sensitive to pH.[1][2] 2. Incorrect Medium: The choice of nutrient sources significantly impacts secondary metabolite production.[3] 3. Inadequate Aeration: Insufficient oxygen transfer can limit fungal metabolism and growth. 4. Suboptimal Temperature: Fungal growth and enzyme activity are temperature-dependent.1. Adjust pH: Maintain the culture medium at a neutral pH (approx. 7.0). This compound is readily detected at pH 7.01 but may be absent at more acidic or alkaline pH values.[1][2] 2. Optimize Medium: Use Oatmeal Agar (B569324) (OA) for the highest production of both Chaetoglobosin A and C. Potato Dextrose Agar (PDA) is also a suitable alternative.[3] 3. Increase Agitation: For liquid cultures, use an orbital shaker set to 150-180 rpm to ensure adequate aeration. 4. Maintain Temperature: Incubate the culture at a constant temperature of 28 °C.
Q2: My fungal culture is growing well, but not producing this compound. 1. Metabolic Stage: this compound is a secondary metabolite, meaning production typically begins after the primary growth phase (log phase). 2. Strain Variation: Not all isolates of C. globosum produce Chaetoglobosins at the same level, although most produce this compound.[3] 3. Feedback Inhibition: High intracellular concentrations of the product may inhibit the biosynthetic pathway.1. Extend Fermentation Time: Monitor production over time. The yield of related chaetoglobosins often increases significantly between 6 and 15 days of fermentation. 2. Strain Selection: If possible, screen different isolates of C. globosum to find a high-producing strain. 3. Consider Genetic Approaches: While advanced, overexpression of efflux pumps (like CgMfs1 for Chaetoglobosin A) can prevent feedback inhibition and dramatically increase yield.
Q3: I am experiencing inconsistent yields between fermentation batches. 1. Inoculum Variability: Inconsistent spore concentration or age of the inoculum can lead to variable growth and production kinetics. 2. Medium Preparation: Minor variations in media components or final pH can affect reproducibility. 3. Contamination: Low-level microbial contamination can compete for nutrients and inhibit fungal growth.1. Standardize Inoculum: Prepare a spore suspension and quantify the concentration using a hemacytometer. Use a consistent spore count (e.g., 1x10^7 spores/mL) for inoculation.[3] 2. Ensure Consistency: Prepare media in large batches or use high-precision measurements. Always verify the final pH of the medium after autoclaving and before inoculation. 3. Improve Aseptic Technique: Ensure all equipment and media are properly sterilized. Monitor cultures for signs of contamination (e.g., unusual colony morphology, off-odors).
Q4: How can I further enhance my this compound yield beyond basic optimization? 1. Lack of Biosynthetic Precursors: The biosynthesis pathway may be limited by the availability of starting molecules (e.g., tryptophan, acetate (B1210297), malonate). 2. Silent Gene Clusters: The biosynthetic gene cluster for this compound may not be fully expressed under standard laboratory conditions.1. Precursor Feeding: Supplement the culture medium with biosynthetic precursors. Feeding the culture with halogenated tryptophan analogues has been shown to produce novel halogenated chaetoglobosins.[4][5] 2. Elicitation: Add biotic or abiotic elicitors to the culture to stimulate the fungal defense response and upregulate secondary metabolite production. Fungal cell wall extracts are potent biotic elicitors.[6]

Frequently Asked Questions (FAQs)

What is the optimal medium for this compound production? Studies have shown that Oatmeal Agar (OA) supports the highest production of both this compound and its analogue Chaetoglobosin A by Chaetomium globosum. Other media like Potato Dextrose Agar (PDA), Corn Meal Agar (CMA), and Malt Extract Agar (MEA) also support production, but to a lesser extent.[3]

What is the ideal pH for fermentation? A neutral pH of approximately 7.0 is optimal for both fungal growth and this compound production.[1][2] Production is significantly reduced or absent in acidic conditions, which tend to favor sporulation instead.[1][2]

How long should the fermentation run? this compound is a secondary metabolite, with production typically peaking after the main fungal growth phase. For related compounds like Chaetoglobosin A in liquid culture, yields increase rapidly from day 6 to day 15 and then stabilize. A fermentation time of at least 14-18 days is recommended.

What is elicitation and how can it be used? Elicitation is a technique that involves adding stress-inducing substances (elicitors) to the culture to trigger the fungus's defense mechanisms, which often includes the upregulation of secondary metabolite biosynthesis. Elicitors can be abiotic (e.g., metal salts, UV radiation) or biotic (e.g., polysaccharides, yeast extract, fungal cell wall fragments).[6] Adding a fungal elicitor from Chaetomium globosum itself has been shown to enhance secondary metabolite production in other cultures and is a promising strategy.[6]

What is the role of the Gα-cAMP/PKA signaling pathway? This signaling pathway is a key regulator of secondary metabolism in Chaetomium globosum. The Gα protein (gna-1) activates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This cascade positively regulates the expression of key biosynthesis genes, such as CgcheA, which is essential for producing the chaetoglobosin backbone.[4][5][7] The global regulator LaeA also plays a crucial role, and its overexpression can up-regulate the entire chaetoglobosin gene cluster.[8]

Data on Fermentation Parameters

Table 1: Effect of Culture Media on Mycotoxin Production (Data derived from a 4-week solid-state fermentation of C. globosum ATCC 16021)

Culture MediumColony Diameter (mm)Spore Production (Spores/mL)Chaetoglobosin A ProductionThis compound Production
Oatmeal Agar (OA)831.2 x 10⁷+++ (Highest)+++ (Highest)
Potato Dextrose Agar (PDA)603.0 x 10⁶++++
Corn Meal Agar (CMA)541.5 x 10⁶++
Malt Extract Agar (MEA)831.0 x 10⁵+/-+/-

Source: Adapted from Fogle et al., 2007.[3] + indicates relative production level.

Table 2: Effect of pH on this compound Production (Data derived from a 4-week solid-state fermentation on buffered PDA)

pH of MediumAverage this compound Detected
3.51Not Detected
4.28Not Detected
5.17Not Detected
6.07Not Detected
7.01 203 µg per five agar plates
8.24Not Detected
9.35Not Detected

Source: Adapted from Fogle et al., 2008.[1][2]

Experimental Protocols

Protocol 1: Baseline Fermentation for this compound Production
  • Medium Preparation: Prepare liquid Oatmeal Broth (OB) or Potato Dextrose Broth (PDB). For PDB, use 200 g potato, 20 g dextrose per 1000 mL water. Dispense 50 mL of medium into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a 1 mL spore suspension of C. globosum (calibrated to ~10⁷ spores/mL).

  • Incubation: Incubate the flasks at 28°C on an orbital shaker at 180 rpm for 15-18 days.

  • Harvesting: After incubation, separate the mycelia from the culture broth by filtration or centrifugation (12,000 rpm for 10 min).

  • Extraction:

    • Extract the filtered broth with an equal volume of ethyl acetate twice.

    • Crush the mycelial biomass (e.g., using an ultrasonic disruptor) and extract with an equal volume of ethyl acetate.

    • Combine all ethyl acetate fractions, dehydrate with anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Quantification: Dissolve the crude extract in methanol (B129727) and analyze using High-Performance Liquid Chromatography (HPLC) against a this compound standard.

Protocol 2: Elicitation with Fungal Cell Extract
  • Elicitor Preparation:

    • Grow a separate culture of C. globosum in PDB for 7-10 days.

    • Harvest the mycelia by filtration and wash thoroughly with sterile distilled water.

    • Homogenize the mycelia in a small volume of water.

    • Autoclave the mycelial homogenate at 121°C for 20 minutes. This is your crude fungal elicitor.

  • Elicitor Application:

    • Set up a baseline fermentation as described in Protocol 1.

    • On day 6 of the fermentation (during the active growth phase), add the sterile fungal elicitor to the culture flasks to a final concentration of 5-10% (v/v).

  • Incubation and Analysis: Continue the incubation until day 15-18. Harvest, extract, and quantify this compound as described in Protocol 1, comparing the yield to a non-elicited control culture.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low this compound Yield Detected check_ph Verify Medium pH (Target: ~7.0) start->check_ph check_temp Check Incubator Temperature (Target: 28°C) check_ph->check_temp pH Correct adjust_ph Adjust pH to 7.0 check_ph->adjust_ph pH Incorrect check_medium Review Medium Composition (Recommended: OA or PDA) check_temp->check_medium Temp Correct adjust_temp Calibrate Incubator to 28°C check_temp->adjust_temp Temp Incorrect check_time Evaluate Fermentation Time (Target: 15-18 days) check_medium->check_time Medium Correct adjust_medium Switch to Optimized Medium check_medium->adjust_medium Medium Incorrect extend_time Extend Incubation Period check_time->extend_time Time Insufficient re_run Re-run Fermentation check_time->re_run Time Sufficient adjust_ph->re_run adjust_temp->re_run adjust_medium->re_run extend_time->re_run

A step-by-step workflow for diagnosing and correcting low this compound yield.

Signaling Pathway for Chaetoglobosin Biosynthesis

signaling_pathway cluster_membrane Cell Membrane G_alpha Gα Protein (gna-1) cAMP cAMP G_alpha->cAMP activates production PKA_reg PKA (Regulatory Subunit, pkaR) cAMP->PKA_reg binds to PKA_cat PKA (Catalytic Subunit) PKA_reg->PKA_cat releases CgcheA Biosynthesis Gene (CgcheA) PKA_cat->CgcheA activates transcription LaeA Global Regulator (LaeA) LaeA->CgcheA upregulates expression Chaetoglobosins Chaetoglobosins (including this compound) CgcheA->Chaetoglobosins synthesizes backbone

Regulatory cascade for Chaetoglobosin biosynthesis in C. globosum.

References

Cytoglobosin C stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytoglobosin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, it is advisable to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or ethanol (B145695) and store them at -20°C or lower. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q2: How should I store aqueous solutions of this compound for short-term use?

If you must prepare aqueous solutions in advance, it is recommended to use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6-7) and store it at 4°C for no longer than 24 hours. Protect the solution from light to minimize photodegradation.

Q3: What are the primary factors that can cause degradation of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and light exposure. Extreme pH values (highly acidic or alkaline) and elevated temperatures can significantly accelerate degradation. Exposure to UV or fluorescent light can also lead to photodegradation.

Q4: How can I monitor the degradation of this compound in my experiments?

Degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector. These methods can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

Q5: What are the expected degradation products of this compound?

The exact degradation products will depend on the specific stress conditions (e.g., hydrolysis, oxidation). Forced degradation studies are necessary to identify and characterize these products. Common degradation pathways for similar molecules involve hydrolysis of labile functional groups.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. Degradation of this compound in the aqueous assay buffer.- Prepare fresh aqueous solutions of this compound for each experiment.- Minimize the time the compound spends in aqueous buffer before use.- Verify the pH of your assay buffer; extreme pH can accelerate degradation.- Perform a quick stability check of this compound in your specific assay buffer by analyzing samples at different time points using HPLC or UPLC.
Inconsistent results between experiments. - Inconsistent preparation and storage of this compound solutions.- Degradation of stock solutions over time.- Standardize your protocol for solution preparation and storage.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Periodically check the concentration and purity of your stock solution using a validated analytical method.
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.- This is an indication of instability. Use the troubleshooting steps above to minimize degradation.- If unavoidable, a forced degradation study should be performed to identify these new peaks and ensure your analytical method can resolve them from the parent compound.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound in the aqueous medium.- Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer.- Sonication or gentle warming may aid dissolution, but be cautious of temperature-induced degradation.- Consider using a different buffer system or adding a solubilizing agent, ensuring it does not interfere with your assay.

Quantitative Data on Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a template for how to structure and present stability data obtained from experimental studies. Researchers should perform their own stability assessments under their specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at a Constant Temperature (e.g., 25°C)

pHIncubation Time (hours)% Remaining this compound
3.00100
6Experimental Data
12Experimental Data
24Experimental Data
7.00100
6Experimental Data
12Experimental Data
24Experimental Data
9.00100
6Experimental Data
12Experimental Data
24Experimental Data

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at a Constant pH (e.g., pH 7.0)

Temperature (°C)Incubation Time (hours)% Remaining this compound
40100
24Experimental Data
48Experimental Data
72Experimental Data
25 (Room Temp)0100
24Experimental Data
48Experimental Data
72Experimental Data
370100
24Experimental Data
48Experimental Data
72Experimental Data

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a stability chamber at an elevated temperature (e.g., 80°C).

    • In parallel, incubate a solution of this compound in a suitable buffer (e.g., pH 7.0) at the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at specified time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating UPLC-MS/MS method.

    • Quantify the amount of remaining this compound and identify and characterize any significant degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, RT) stock->alkali oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo analysis UPLC-MS/MS Analysis acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis quant Quantify Parent Compound analysis->quant identify Identify Degradation Products analysis->identify

Forced Degradation Experimental Workflow.

Signaling Pathways

This compound, as a member of the cytochalasan family, is known to primarily exert its biological effects by disrupting the dynamics of the actin cytoskeleton. This interference with actin polymerization can have downstream effects on numerous signaling pathways that are dependent on a functional and dynamic actin network.

Mechanism of Action on Actin Polymerization

Cytoglobosins bind to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers. This "capping" of the filament disrupts the normal process of actin polymerization and depolymerization, leading to a net disassembly of actin stress fibers and other filamentous actin structures.

G cluster_actin Actin Dynamics cluster_inhibitor Inhibition g_actin G-Actin (Monomers) f_actin F-Actin (Filament) g_actin->f_actin Polymerization (Barbed End) f_actin->g_actin Depolymerization (Pointed End) cyto_c This compound cyto_c->f_actin Binds to Barbed End (Inhibits Elongation)

This compound's inhibitory action on actin polymerization.

Downstream Signaling Consequences

The disruption of the actin cytoskeleton can impact several key cellular signaling pathways:

  • Rho GTPase Signaling: The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. The organization of actin into stress fibers, lamellipodia, and filopodia is downstream of RhoA, Rac1, and Cdc42 activation, respectively. By disrupting the actin structures that these GTPases regulate, this compound can indirectly affect the signaling outcomes of these pathways, which include cell adhesion, migration, and proliferation.

  • Integrin and Focal Adhesion Signaling: Focal adhesions are complex structures that link the extracellular matrix to the actin cytoskeleton via integrin receptors. These structures are crucial for cell adhesion and migration and are hubs for various signaling pathways, including those involving Focal Adhesion Kinase (FAK) and Src kinase. The integrity of focal adhesions is dependent on their connection to actin stress fibers. Therefore, the disruption of these fibers by this compound can lead to the disassembly of focal adhesions and a loss of downstream signaling.

  • Cell Cycle Progression: A functional actin cytoskeleton is essential for cytokinesis, the final stage of cell division where the cell physically divides into two daughter cells. The formation of the contractile actin ring is a critical step in this process. By inhibiting actin polymerization, this compound can block cytokinesis, leading to cell cycle arrest and potentially apoptosis.

G cluster_cyto Primary Effect cluster_downstream Downstream Consequences cyto_c This compound actin Actin Cytoskeleton Disruption cyto_c->actin rho Altered Rho GTPase Signaling actin->rho focal Focal Adhesion Disassembly actin->focal cycle Cell Cycle Arrest (Cytokinesis Failure) actin->cycle

Downstream signaling effects of actin disruption by this compound.

Technical Support Center: Troubleshooting Solubility Issues with Cytoglobosin C in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytoglobosin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in various buffer systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] this compound, like other hydrophobic compounds, exhibits good solubility in this polar aprotic solvent.

Q2: I observe precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Increase the Solvent Concentration: While maintaining a low final concentration of the organic solvent is crucial for cell health, a slight increase in the DMSO concentration in the final working solution (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. However, it is critical to perform a vehicle control experiment to ensure the solvent concentration is not affecting your experimental results.

  • Use a Co-solvent: Consider using a co-solvent like ethanol (B145695) in your initial stock solution or as an intermediate dilution step.

  • Pre-warm the Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes help to prevent precipitation.

  • Vortex While Diluting: Add the stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q3: What is the stability of this compound in solution?

A3: this compound in a solid form is stable when stored appropriately. Once dissolved, the stability can be influenced by temperature and pH. A study on the heat stability of Chaetoglobosins A and C (a closely related compound) showed that significant degradation of Chaetoglobosin C was observed after 30 minutes at 175°C. While less significant, some degradation was also noted at lower temperatures (75°C and 100°C) over longer periods. It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment to ensure compound integrity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions.

Problem Possible Cause Troubleshooting Steps
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.- Ensure you are using a sufficient volume of DMSO to dissolve the powder. - Gentle warming (up to 37°C) and vortexing can aid dissolution.
A film or precipitate forms on the surface of the working solution. The solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound. - Refer to the precipitation troubleshooting steps in the FAQs.
Inconsistent experimental results between different batches of working solutions. Degradation of this compound in the stock or working solution.- Prepare fresh working solutions for each experiment. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage.
Observed cellular toxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) is too high.- Determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment. - Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.

Quantitative Data Summary

Solvent Solubility Notes
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol ModerateCan be used as a co-solvent.
Aqueous Buffers (PBS, DMEM, etc.) LowProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.

  • Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing a this compound Working Solution for Cell Culture

This protocol describes the dilution of the stock solution into cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiments.

Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for chaetoglobosins, including this compound, is the inhibition of actin polymerization. This disruption of the actin cytoskeleton can, in turn, affect various downstream signaling pathways. While the specific pathways directly modulated by this compound are still under investigation, related compounds are known to influence pathways such as MAPK/PI3K-AKT-mTOR and EGFR/MEK/ERK.

Below are diagrams illustrating the general workflow for troubleshooting solubility issues and a conceptual representation of how this compound might impact cellular processes.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start with This compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute in Aqueous Buffer (Working Solution) dissolve->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Cloudy/Precipitate actions Troubleshooting Actions: - Lower Concentration - Adjust Solvent % - Use Co-solvent - Warm Buffer precip->actions actions->dilute Re-attempt Dilution signaling_pathway cluster_cytoskeleton Cytoskeleton Dynamics cluster_signaling Downstream Signaling (Hypothesized) cytoC This compound actin Actin Polymerization cytoC->actin Inhibits mapk MAPK Pathway actin->mapk pi3k PI3K/AKT Pathway actin->pi3k cell_processes Cellular Processes (Proliferation, Migration, etc.) mapk->cell_processes pi3k->cell_processes

References

Technical Support Center: Ensuring the Stability of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytoglobosin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during long-term storage and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for many complex organic molecules like this compound, a mycotoxin, is exposure to adverse environmental conditions. Key factors include elevated temperatures, inappropriate pH, and exposure to light.[1] For instance, studies on similar mycotoxins have shown that storage at room temperature can lead to a significant decline in concentration compared to refrigerated or frozen conditions.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C.[2] If in solution, it should be dissolved in a suitable solvent (see Q4) and stored at -80°C. Avoid repeated freeze-thaw cycles to maintain integrity.[3][4]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound can be influenced by pH. While specific degradation pathways related to pH have not been fully elucidated for this compound, studies on the producing fungus, Chaetomium globosum, show that optimal growth and chaetoglobosin C production occur at a neutral pH.[5][6] For other mycotoxins, both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis.[7][8][9] It is therefore recommended to maintain a near-neutral pH for solutions of this compound unless experimental conditions require otherwise.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: The choice of solvent can impact the stability of this compound. For long-term storage in solution, aprotic solvents like DMSO or ethanol (B145695) are generally preferred over aqueous solutions. If an aqueous buffer is required for experimental use, it is advisable to prepare it fresh and use it promptly. Some studies on other mycotoxins have used acetonitrile (B52724) or methanol (B129727) for stock solutions stored at low temperatures.[2]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is limited, many complex organic molecules are susceptible to photodegradation. It is best practice to protect solutions and solid samples of this compound from light by using amber vials or by wrapping containers in aluminum foil.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh working solutions from a new stock. Perform a stability check of your stock solution using an appropriate analytical method like HPLC.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution leading to degradation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate formation in the stock solution upon thawing. Poor solubility or degradation product formation.Ensure the solvent is appropriate and the concentration is not above its solubility limit at the storage temperature. Briefly sonicate the solution to aid in redissolving. If precipitation persists, it may indicate degradation, and the stock should be discarded.
Appearance of new peaks in HPLC analysis. Degradation of this compound.Review storage and handling procedures. Characterize the degradation products if necessary for your research. Consider performing forced degradation studies to identify potential degradation products under various stress conditions.

Quantitative Data on Thermal Stability

The following table summarizes the heat stability of Chaetoglobosins A and C from a published study. This data can serve as a proxy for understanding the thermal sensitivity of this compound.

TemperatureDurationChaetoglobosin A ReductionChaetoglobosin C ReductionReference
75°C24 hoursSignificantLower (not statistically significant)[1]
100°C90 minutesSignificantLower (not statistically significant)[1]
100°C120 minutesSignificantLower (not statistically significant)[1]
100°C150 minutesSignificantLower (not statistically significant)[1]
175°C15 minutesNot Detected-[1]
175°C30 minutes-Significant[1]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Solid Form:

    • Obtain high-purity this compound as a solid.

    • Store in a tightly sealed, amber glass vial.

    • Place the vial in a desiccator to ensure dryness.

    • Store the desiccator at -20°C or -80°C for long-term storage.

  • Solution Form:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., DMSO, ethanol) to a desired stock concentration.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Begin with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

    • A typical starting gradient could be 5% B to 95% B over 20-30 minutes.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: Incubate this compound in 0.1 M HCl.

    • Base Hydrolysis: Incubate in 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂.

    • Thermal Stress: Heat the solid or a solution at a high temperature (e.g., 75°C).

    • Photostability: Expose a solution to a light source as per ICH Q1B guidelines.[10][12]

  • Method Optimization: Analyze the stressed samples. The HPLC method should be optimized to achieve baseline separation between the intact this compound peak and all degradation product peaks. Adjust the gradient, flow rate, and mobile phase composition as needed.[13][14][15][16]

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]

Visualizations

Logical Workflow for Long-Term Storage and Use

G cluster_storage Long-Term Storage cluster_use Experimental Use Solid Solid this compound Solution Stock Solution in Anhydrous Solvent Solid->Solution Dissolve Aliquots Single-Use Aliquots Solution->Aliquots Aliquot Storage Storage Aliquots->Storage Store at -80°C Thaw Thaw Single Aliquot Storage->Thaw Retrieve Dilute Prepare Working Solution Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for proper storage and handling of this compound.

Potential Degradation Pathways

The exact degradation pathways of this compound are not fully characterized. However, based on the structure and general chemical principles for similar complex molecules, potential degradation mechanisms can be proposed.

G Cyt_C This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., ester or amide bond cleavage) Cyt_C->Hydrolysis  H₂O, Acid/Base Oxidation Oxidation (e.g., at electron-rich sites) Cyt_C->Oxidation  O₂, Metal Ions Photodegradation Photodegradation (light-induced reactions) Cyt_C->Photodegradation  Light (UV/Vis) Deg_Products Degradation Products (Loss of Activity) Hydrolysis->Deg_Products Oxidation->Deg_Products Photodegradation->Deg_Products

Caption: Potential degradation pathways for this compound.

Signaling Pathway Implicated in Chaetoglobosin Activity

Chaetoglobosins have been shown to exert their cytotoxic effects through various signaling pathways. The diagram below represents a composite pathway based on findings for Chaetoglobosin A and G, which may be relevant for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ChG Chaetoglobosin EGFR EGFR ChG->EGFR Inhibits p38 p38 MAPK ChG->p38 Activates PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis (Induced) p38->Apoptosis

Caption: Signaling pathways affected by Chaetoglobosins.[18][19][20]

References

Identifying and minimizing off-target effects of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytoglobosin C. The information provided aims to help identify and minimize potential off-target effects during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Question 1: I am observing unexpected phenotypic changes in my cell line that are inconsistent with actin cytoskeleton disruption. What could be the cause?

Answer: Unexpected phenotypes may arise from off-target effects of this compound. While its primary target is actin polymerization, it may interact with other cellular proteins. To investigate this, consider the following workflow:

Experimental Workflow for Investigating Off-Target Effects

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve to Determine Lowest Effective Concentration start->dose_response lit_review Conduct Literature Review for Known Off-Targets of Cytochalasans dose_response->lit_review target_validation Validate On-Target Effect (Actin Disruption Assay) lit_review->target_validation off_target_screen Perform Off-Target Screening target_validation->off_target_screen kinase_profiling Kinase Profiling Panel off_target_screen->kinase_profiling Biochemical proteomics Proteomic Analysis (e.g., CETSA, DARTS) off_target_screen->proteomics Cell-based validation Validate Putative Off-Targets (e.g., Western Blot, Cellular Thermal Shift Assay) kinase_profiling->validation proteomics->validation minimize Minimize Off-Target Effects: - Use Lowest Effective Concentration - Use More Specific Analogs (if available) - Validate with Orthogonal Approaches validation->minimize CytoglobosinC This compound Actin Actin Polymerization CytoglobosinC->Actin Inhibits EGFR EGFR CytoglobosinC->EGFR May Affect Akt Akt CytoglobosinC->Akt May Affect Cytoskeleton Cytoskeletal Integrity Actin->Cytoskeleton Maintains CellProcesses Cell Proliferation, Apoptosis, Migration Cytoskeleton->CellProcesses Regulates MEK MEK EGFR->MEK ERK ERK MEK->ERK ERK->CellProcesses Regulates Akt->CellProcesses Regulates

Addressing experimental variability in Cytoglobosin C bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cytoglobosin C in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cytochalasan mycotoxin produced by the fungus Chaetomium globosum.[1] It is known to exhibit moderate cytotoxic, phytotoxic, and antifungal properties. As a member of the chaetoglobosin family, its mechanism of action is presumed to involve the disruption of the actin cytoskeleton, which can interfere with cellular processes like cell division and movement.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.

Q3: I am observing high variability in my cell viability assay results. What are the common causes?

High variability in cell-based assays can stem from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, and the presence of contamination (e.g., mycoplasma) can all introduce significant variability.

  • Compound Handling: Improper dissolution of this compound, inaccuracies in serial dilutions, or degradation of the compound due to improper storage can lead to inconsistent effective concentrations.

  • Assay Procedure: Variations in incubation times, reagent addition, and plate reader settings can all contribute to result variability. Edge effects in multi-well plates can also be a source of error.

  • Cell Line Specifics: Different cell lines can exhibit varying sensitivities to this compound.

Q4: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

To improve the reproducibility of IC50 values, consider the following:

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.

  • Optimize Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.

  • Use a Consistent Protocol: Adhere strictly to the same protocol for each experiment, including reagent preparation, incubation times, and measurement parameters.

  • Perform Quality Control: Regularly check cell cultures for contamination and use cells within a consistent range of passage numbers.

  • Include Positive and Negative Controls: A known cytotoxic agent should be used as a positive control, and a vehicle-only (DMSO) group as a negative control.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no cytotoxic effect observed - Compound inactivity: The compound may have degraded. - Incorrect concentration: Errors in dilution calculations or compound weighing. - Cell resistance: The chosen cell line may be resistant to this compound. - Short incubation time: The treatment duration may be insufficient to induce a cytotoxic response.- Use a fresh stock of this compound. - Verify all calculations and ensure proper dissolution. - Test a different, more sensitive cell line or a higher concentration range. - Perform a time-course experiment to determine the optimal incubation period.
High background signal in the assay - Reagent interference: The assay reagents may be reacting with the compound or the media components. - Cell contamination: Mycoplasma or bacterial contamination can affect assay readouts. - Precipitation of the compound: this compound may precipitate at higher concentrations in the culture medium.- Run a control with the compound in cell-free media to check for interference. - Regularly test cell cultures for contamination. - Visually inspect the wells for any precipitate after adding the compound. If present, consider using a lower concentration range or a different solvent system (though DMSO is standard).
Inconsistent results across a multi-well plate (Edge Effect) - Evaporation: Increased evaporation from the outer wells of the plate. - Temperature gradients: Uneven temperature distribution across the plate during incubation.- Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. - Ensure proper incubator humidity and temperature distribution.

Quantitative Data

Due to limited publicly available data specifically for this compound, the following table includes reported cytotoxic activities for this compound and other closely related chaetoglobosins. This data can serve as a reference for designing initial experiments.

CompoundCell LineAssay TypeIC50 ValueReference
This compound KB (human oral cancer)Cytotoxicity18-30 µg/mL[2]
This compound K562 (human leukemia)Cytotoxicity18-30 µg/mL[2]
This compound MCF-7 (human breast cancer)Cytotoxicity18-30 µg/mL[2]
This compound HepG2 (human liver cancer)Cytotoxicity18-30 µg/mL[2]
Chaetoglobosin AHCT116 (human colon cancer)Cytotoxicity3.15 µM[3]
Chaetoglobosin EHeLa (human cervical cancer)CytotoxicityModerate[3]
Chaetoglobosin FHCT116 (human colon cancer)Cytotoxicity8.44 µM[3]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for a typical cytotoxicity assay.

Postulated Signaling Pathway Inhibition by Chaetoglobosins

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Actin Actin Cytoskeleton Actin->Proliferation CytoglobosinC This compound CytoglobosinC->PI3K Postulated Inhibition CytoglobosinC->ERK Postulated Inhibition CytoglobosinC->Actin

Caption: Potential signaling pathways affected by chaetoglobosins.

References

How to reduce Cytoglobosin C toxicity in normal, non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Cytoglobosin C. This guide provides troubleshooting advice and frequently asked questions to help you manage and potentially reduce its toxicity in normal, non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in normal cells?

A1: this compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of toxicity is the disruption of the actin cytoskeleton.[1] It binds to the fast-growing "barbed" end of filamentous actin (F-actin), which blocks the addition of new actin monomers.[1][2] This action inhibits filament elongation and leads to a net depolymerization of actin filaments, which are crucial for maintaining cell shape, motility, division, and plasma membrane integrity.[1][3] The collapse of the cortical actin network can compromise the plasma membrane, leading to a loss of homeostasis and eventual cell death.[3]

Q2: Are there known methods to specifically neutralize this compound toxicity in normal cells while preserving its anti-cancer effects?

A2: Currently, there are no established, validated protocols specifically for neutralizing this compound toxicity in normal cells while maintaining its efficacy in cancer cells. However, several investigational strategies can be explored based on general cytoprotective principles against actin-disrupting agents. These include targeted drug delivery systems to minimize exposure to normal cells, co-treatment with actin-stabilizing compounds, and enhancing the cell's intrinsic ability to repair its cytoskeleton.[3][4][5] One study on the related compound Chaetoglobosin A noted that it inhibited colorectal cancer cell growth without impairing the viability of normal colon cells, suggesting that a therapeutic window may exist for some cytochalasans.[6]

Q3: What morphological changes should I expect in normal cells exposed to toxic levels of this compound?

A3: Exposure to effective concentrations of cytochalasans like this compound typically induces dramatic changes in cell morphology. Common observations include cell rounding, retraction of cellular processes, loss of stress fibers, and the formation of cytoplasmic actin aggregates or puncta.[1] Due to the inhibition of cytokinesis (the final stage of cell division), you may also observe the formation of multinucleated cells. The severity and onset of these effects are generally dose- and time-dependent.

Q4: How can I determine the appropriate, non-toxic working concentration for my specific normal cell line?

A4: The optimal concentration is highly dependent on the cell type and experimental duration. It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific normal and cancerous cell lines. This will help you identify a potential therapeutic window. Start with a broad range of concentrations and use a cell viability assay (e.g., MTT, WST-8, or a real-time monitoring system) to measure cytotoxicity over your intended experimental timeframe.[7][8]

Troubleshooting Guide: Excessive Toxicity in Normal Cells

If you are observing high levels of toxicity or cell death in your normal, non-cancerous control cell lines, consult the following guide.

Problem Potential Cause Suggested Solution
Rapid cell rounding and detachment at low concentrations. The specific normal cell line is highly sensitive to actin disruption.Perform a detailed dose-response curve starting at very low (picomolar to nanomolar) concentrations to find the maximal non-toxic dose. Reduce the treatment duration.
High background toxicity in all experimental groups. The this compound stock solution or solvent (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). Prepare fresh dilutions of this compound from a trusted source.
Toxicity is observed, but the cause is unclear (actin disruption vs. off-target effects). This compound may induce secondary effects like oxidative stress or apoptosis unrelated to direct actin binding at high concentrations.[1][9]Use molecular probes to assess other cellular health markers. For example, use a reagent like DCFDA to check for reactive oxygen species (ROS) or an Annexin V/PI assay to measure apoptosis. Correlate these findings with actin staining to understand the primary cause of cell death.
Need to reduce toxicity without eliminating the compound. The therapeutic window between normal and cancer cells is narrow.This is an experimental challenge. Consider two primary approaches: 1. Cytoprotective Co-treatment: Investigate co-treatment with an actin-stabilizing agent (e.g., Jasplakinolide) at a very low, non-toxic concentration.[2] This is highly experimental and requires extensive validation. 2. Targeted Delivery: For in vivo or complex co-culture models, consider advanced strategies like encapsulating this compound in nanoparticles or liposomes to target its delivery to cancer cells, thereby reducing systemic exposure to normal cells.[5][10][11]
Investigational Strategies for Toxicity Reduction

The following table summarizes theoretical or experimental approaches that could be adapted to investigate the reduction of this compound toxicity in normal cells. These are not established protocols and require significant validation.

Strategy Principle Potential Agents/Methods Considerations
Actin Cytoskeleton Stabilization Counteract the depolymerizing effect of this compound by promoting actin filament stability.[4]Phalloidin (B8060827), Jasplakinolide: These agents stabilize F-actin.[2] Prostaglandins (e.g., dmPG E2): Shown to prevent ethanol-induced actin collapse.[4]Must use at extremely low, non-toxic concentrations. May interfere with the anti-cancer effects of this compound. High potential for artifacts.
Enhancing Actin Dynamics Provide cells with the necessary energy to repair and maintain their cytoskeleton under stress.[3]Energy-related molecules (e.g., ATP precursors): Support the energy-consuming processes of actin dynamics.This is a theoretical approach in its infancy and may have broad, unpredictable effects on cell metabolism.[3]
Targeted Drug Delivery Confine the drug to cancer cells, preventing it from reaching normal cells.[5]Liposomes, Dendrimers, Nanoparticles: Encapsulate the drug in a carrier that can be targeted to tumors (e.g., via the EPR effect or by attaching targeting ligands).[5][11][12]Requires significant expertise in formulation chemistry and is primarily applicable to in vivo or advanced 3D culture models.

Quantitative Data

Compound Cell Line Cell Type IC50 (µM) Reference
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57[13]
Chaetoglobosin CHeLaCervical Cancer3.7[14]
Chaetoglobosin CA549Lung Adenocarcinoma>20[14]
Chaetoglobosin DHeLaCervical Cancer6.4[14]
Chaetoglobosin DA549Lung Adenocarcinoma10.5[14]
Chaetoglobosin FHeLaCervical Cancer4.9[14]
Chaetoglobosin FA549Lung Adenocarcinoma3.9[14]

Visualizations and Workflows

Mechanism of Action: Actin Disruption

cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Result G_Actin G-Actin (Monomers) Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End F_Actin->Pointed_End Depolymerization Net_Depolymerization Net Depolymerization Cyt_C This compound Cyt_C->Barbed_End Binds and Blocks Cytoskeleton_Collapse Cytoskeleton Collapse Net_Depolymerization->Cytoskeleton_Collapse Cell_Death Toxicity / Cell Death Cytoskeleton_Collapse->Cell_Death

Caption: Mechanism of this compound-induced actin disruption.

Experimental Workflow: Assessing a Cytoprotective Agent

cluster_0 Treatment Groups cluster_1 Assays cluster_2 Analysis start Seed Normal Cells Control Vehicle Control start->Control Agent_Only Protective Agent (PA) Only start->Agent_Only CytC_Only This compound (CC) Only start->CytC_Only Combo PA + CC start->Combo Viability Cell Viability Assay (e.g., MTT) Control->Viability Staining Phalloidin Staining (Actin Visualization) Control->Staining Western G/F Actin Ratio (Western Blot) Control->Western Agent_Only->Viability Agent_Only->Staining Agent_Only->Western CytC_Only->Viability CytC_Only->Staining CytC_Only->Western Combo->Viability Combo->Staining Combo->Western Compare Compare Results Viability->Compare Staining->Compare Western->Compare Conclusion Determine if PA Reduces CC Toxicity Compare->Conclusion

Caption: Workflow for testing a potential cytoprotective agent.

Troubleshooting Logic

Start Excessive Toxicity in Normal Cells? Check_Dose Is it a dose-response experiment? Start->Check_Dose Yes Perform_Dose Action: Perform detailed dose-response to find IC50. Check_Dose->Perform_Dose No Check_Solvent Is solvent control non-toxic? Check_Dose->Check_Solvent Yes Check_Stock Action: Check solvent concentration. Prepare fresh stock solution. Check_Solvent->Check_Stock No Check_Morphology Assess Cell Morphology (Phalloidin Staining) Check_Solvent->Check_Morphology Yes Actin_Disrupted Is actin cytoskeleton severely disrupted? Check_Morphology->Actin_Disrupted High_Sensitivity Conclusion: Cell line is highly sensitive. Actin_Disrupted->High_Sensitivity Yes Off_Target Conclusion: Suspect off-target or secondary toxicity. Actin_Disrupted->Off_Target No Lower_Dose Action: Use lower concentration or shorter duration. High_Sensitivity->Lower_Dose Apoptosis_Assay Action: Perform apoptosis/stress assays (e.g., Annexin V). Off_Target->Apoptosis_Assay

Caption: Logic diagram for troubleshooting unexpected toxicity.

Key Experimental Protocols

Protocol 1: Determining IC50 via MTT Assay

This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell viability.

  • Cell Seeding: Seed your normal and cancer cell lines into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]

Protocol 2: Visualizing Actin Cytoskeleton via Phalloidin Staining

This protocol allows for the direct visualization of F-actin and assessment of morphological changes.[1]

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the desired time. Include a vehicle control.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[1]

  • Phalloidin Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.[1]

  • Counterstaining (Optional): If desired, include a nuclear counterstain like DAPI in the phalloidin solution or as a separate step.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the structure of stress fibers and cortical actin between treated and control cells.

Protocol 3: Quantifying Actin Polymerization (G/F-Actin Ratio)

This protocol provides a quantitative measure of actin depolymerization by separating globular (G-actin) and filamentous (F-actin) pools for Western blot analysis.[1]

  • Cell Lysis: After treatment, wash cells with PBS and lyse them with an ice-cold actin stabilization/lysis buffer (containing a non-ionic detergent like Triton X-100 and cytoskeleton-stabilizing components).

  • Fractionation: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C.

  • Sample Collection:

    • Supernatant (G-actin): Carefully collect the supernatant; this contains the soluble, globular actin fraction.

    • Pellet (F-actin): The pellet contains the insoluble, filamentous actin. Resuspend this pellet in an equal volume of a strong lysis buffer (e.g., RIPA buffer) and sonicate briefly to solubilize the F-actin.[1]

  • Quantification: Determine the protein concentration for both the G-actin and F-actin fractions.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against actin (pan-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]

  • Analysis: Use densitometry software to quantify the band intensities for G-actin and F-actin. Calculate the G/F-actin ratio for each sample. An increase in this ratio in treated cells compared to controls indicates a shift from filamentous to globular actin, confirming depolymerization.

References

Technical Support Center: Overcoming Autofluorescence in Cytoglobosin C Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence during Cytoglobosin C imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by a light source.[1] This intrinsic fluorescence is not related to your specific fluorescent label (e.g., this compound) and can be a significant source of background noise.[2][3] Common sources of autofluorescence in cells and tissues include endogenous molecules like NADH, collagen, elastin, flavins, and lipofuscin.[2][3][4] The primary issue with autofluorescence is that it can obscure the true signal from your fluorescent probe, reducing the signal-to-noise ratio and making it difficult to accurately detect and quantify the localization of this compound.[3][5][6]

Q2: How can I determine if what I'm seeing is autofluorescence or a true signal from this compound?

A2: The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample.[4][7] This control should undergo the exact same preparation and fixation steps as your experimental samples but without the addition of this compound.[4][5] Any fluorescence detected in this unstained sample can be attributed to autofluorescence.[4] This will give you a baseline understanding of the intensity and spectral characteristics of the background signal in your specific samples.[7]

Q3: Can my sample preparation protocol contribute to increased autofluorescence?

A3: Yes, several steps in common sample preparation workflows can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are well-known culprits, as they can react with proteins and other cellular components to create fluorescent products.[1][5][6][8] The duration and temperature of fixation can also play a role, with longer fixation times and higher temperatures potentially increasing autofluorescence.[5][8][9] Additionally, heating and dehydration of samples can exacerbate background fluorescence, particularly in the red spectrum.[5][8][9]

Q4: Are there any simple initial steps I can take to minimize autofluorescence?

A4: Absolutely. Optimizing your experimental design and staining protocol can significantly reduce background fluorescence. Consider the following:

  • Fixation Method: If possible, consider using an alternative fixation method to aldehyde-based fixatives, such as chilled methanol (B129727) or ethanol.[5][10] If you must use aldehydes, use the lowest concentration and shortest fixation time that still preserves the cellular morphology for your needs.[5][8] Glutaraldehyde tends to cause more autofluorescence than paraformaldehyde or formaldehyde.[5][8]

  • Sample Handling: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[4][8][10]

  • Fluorophore Selection: Although you are working with this compound, if you are using other fluorescent markers, choose fluorophores that emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[5][10][11]

  • Reagent Quality: Ensure that your mounting media and other reagents are not contributing to the background fluorescence.[2] For live-cell imaging, consider switching to a phenol (B47542) red-free medium during imaging.[2]

Troubleshooting Guide

This guide provides specific troubleshooting strategies for common autofluorescence issues encountered during this compound imaging.

Issue 1: High background fluorescence across the entire sample.

This is often related to the fixation method.

Solution: Chemical Quenching Agents

Several chemical treatments can be applied to reduce fixation-induced autofluorescence.

  • Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced fluorescence by reducing aldehyde groups to non-fluorescent alcohol groups.[3][8]

  • Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin and can also reduce background from other sources.[8][12][13][14] However, it may introduce its own background in the red and far-red channels.[15][16]

  • Commercial Quenching Kits: Several commercially available kits, such as TrueVIEW™ and ReadyProbes™, are designed to reduce autofluorescence from various sources, including aldehyde fixation and red blood cells.[13][17][18][19]

Experimental Protocol: Sudan Black B Staining

  • After your standard immunolabeling protocol for this compound, prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.[14][20]

  • Incubate your slides in the Sudan Black B solution for 10-15 minutes in the dark.[14]

  • Wash the slides thoroughly with PBS or a similar buffer. Important: Avoid using detergents in the wash steps as they can remove the Sudan Black B.[14][15]

  • Mount the coverslip and proceed with imaging.

Quantitative Data Summary: Autofluorescence Quenching Efficiency

Quenching MethodReported Reduction in AutofluorescenceTarget of QuenchingReference
Sudan Black B 65-95%Lipofuscin, general background[12]
Photobleaching (LED) ~80% reduction of brightest signalsBroad spectrum autofluorophores[6]
TrueVIEW™ Kit Significant signal-to-noise improvementAldehyde fixation, RBCs, collagen, elastin[17][19]
Issue 2: Punctate, bright fluorescent artifacts, especially in aged tissues.

This is characteristic of lipofuscin, an age-related pigment.[1][21]

Solution: Targeted Quenching and Photobleaching

  • TrueBlack™: A reagent specifically designed to be a superior alternative to Sudan Black B for quenching lipofuscin autofluorescence with minimal introduction of background fluorescence.[15][16]

  • Photobleaching: Exposing the sample to high-intensity light before labeling with this compound can selectively destroy the autofluorescent molecules.[2][22] This method has been shown to be effective without affecting subsequent immunofluorescence staining.[22]

Experimental Protocol: Photobleaching

  • Before incubating with this compound, place your sample on the microscope stage.

  • Expose the sample to a high-intensity light source, such as an LED array or the microscope's excitation lamp, for a period ranging from several minutes to a few hours.[2][22][23] The optimal time will need to be determined empirically.

  • Proceed with your standard staining protocol for this compound.

Issue 3: Autofluorescence spectrum overlaps with the emission spectrum of this compound.

This is a more challenging issue that may require advanced imaging techniques.

Solution: Spectral Unmixing and Time-Resolved Fluorescence Microscopy

  • Spectral Imaging and Linear Unmixing: This technique involves capturing a series of images at different emission wavelengths (a lambda stack).[11][24] By acquiring the emission spectrum of the autofluorescence from an unstained control sample, a specialized algorithm can then computationally subtract the autofluorescence signal from the experimental images, isolating the true this compound signal.[11][25][26]

  • Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM): This advanced technique separates signals based on their fluorescence lifetime (the time a fluorophore spends in the excited state).[2][27][28] Since autofluorescent species often have different fluorescence lifetimes than specific fluorophores, this method can effectively reject the background signal.[27][29][30][31]

Visual Guides

Below are diagrams illustrating key experimental workflows and concepts for overcoming autofluorescence.

autofluorescence_troubleshooting_workflow start Start: Autofluorescence Observed in this compound Imaging unstained_control Prepare & Image Unstained Control start->unstained_control assess_autofluorescence Assess Autofluorescence: - High Background? - Punctate Artifacts? - Spectral Overlap? unstained_control->assess_autofluorescence fixation_issue Likely Fixation-Induced High Background assess_autofluorescence->fixation_issue High Background lipofuscin_issue Likely Lipofuscin Punctate Artifacts assess_autofluorescence->lipofuscin_issue Punctate overlap_issue Spectral Overlap with this compound assess_autofluorescence->overlap_issue Overlap chemical_quenching Apply Chemical Quenching: - Sodium Borohydride - Sudan Black B - Commercial Kits fixation_issue->chemical_quenching photobleaching Perform Photobleaching lipofuscin_issue->photobleaching advanced_imaging Use Advanced Imaging: - Spectral Unmixing - Time-Resolved Microscopy overlap_issue->advanced_imaging image_acquisition Re-image Sample chemical_quenching->image_acquisition photobleaching->image_acquisition advanced_imaging->image_acquisition end End: Clear this compound Signal image_acquisition->end

Caption: A troubleshooting workflow for identifying and mitigating autofluorescence.

spectral_unmixing_concept cluster_0 Acquired Signal cluster_1 Reference Spectra cluster_2 Computational Unmixing cluster_3 Separated Signals mixed_signal Mixed Signal (this compound + Autofluorescence) unmixing_algorithm Linear Unmixing Algorithm mixed_signal->unmixing_algorithm cyto_c_spectrum This compound Spectrum cyto_c_spectrum->unmixing_algorithm autofluorescence_spectrum Autofluorescence Spectrum (from unstained control) autofluorescence_spectrum->unmixing_algorithm pure_cyto_c Pure this compound Signal unmixing_algorithm->pure_cyto_c pure_autofluorescence Isolated Autofluorescence Signal unmixing_algorithm->pure_autofluorescence

Caption: The concept of spectral unmixing to separate signals.

References

Appropriate solvent controls for Cytoglobosin C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the appropriate use of solvent controls in experiments involving Cytochalasin C, a potent inhibitor of actin polymerization. Careful consideration and control for the effects of the solvent are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cytochalasin C?

A1: Cytochalasin C is poorly soluble in water and should be dissolved in an organic solvent. The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2]

Q2: Why is a solvent control necessary in my Cytochalasin C experiment?

A2: The solvent used to dissolve Cytochalasin C, typically DMSO or ethanol, can have independent biological effects on cells, including on the cytoskeleton and signaling pathways.[3][4][5][6][7] A solvent control, where cells are treated with the same concentration of solvent used to deliver Cytochalasin C, is essential to differentiate the effects of the compound from those of the solvent.

Q3: What are the known effects of DMSO on the cytoskeleton?

A3: DMSO can induce changes in the actin cytoskeleton. Studies have shown that DMSO can lead to the formation of thick, oriented microfilament bundles (stress fibers) and alter the distribution of F-actin.[3][5] It can also cause an increase in cytosolic free ionized calcium, which can act as a second messenger in various cellular processes.[3] At higher concentrations (e.g., 5-10%), DMSO can inhibit cytokinesis and lead to the formation of multinucleated cells.[8]

Q4: What are the known effects of ethanol on the cytoskeleton?

A4: Ethanol exposure can disrupt both the actin and microtubule cytoskeletons. It has been shown to decrease the amount of filamentous actin and polymerized tubulin in neurons.[1][4] Acute exposure can lead to a decrease in stress fiber formation.[6] Furthermore, ethanol can affect the signaling of Rho GTPases (Rac, Cdc42, and RhoA), which are key regulators of cytoskeletal dynamics.[1]

Q5: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?

A5: The maximum tolerated concentration is cell-line dependent. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible, ideally at or below 0.1% (v/v) to minimize off-target effects. For some robust cell lines, concentrations up to 0.5% may be tolerated. It is crucial to perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the parameters being measured in your specific cell line.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected changes in cell morphology or signaling in the control group. The solvent concentration is too high and is exerting its own biological effects.Perform a solvent dose-response experiment to determine the no-effect concentration for your specific cell line and experimental endpoint. Lower the final solvent concentration in your experiments.
High levels of cell death in both treated and solvent control groups. The solvent concentration is cytotoxic to your cells.Reduce the final solvent concentration significantly. Consider using a different solvent if the required concentration of the current one is toxic. Ensure the solvent is of high purity and sterile-filtered.
Variability between replicate experiments. Inconsistent final solvent concentrations between experiments. Evaporation of ethanol from the culture medium.Always use the same final solvent concentration across all experiments. When using ethanol, take measures to prevent evaporation, such as using sealed culture plates or placing a dish of ethanol within a secondary container.[9]
Cytochalasin C precipitates out of solution when added to the culture medium. The final solvent concentration is too low to maintain solubility.Ensure the stock solution of Cytochalasin C is fully dissolved before diluting into the medium. Pre-warm the culture medium before adding the compound. If precipitation persists, a slight, carefully validated increase in the final solvent concentration may be necessary, accompanied by a corresponding solvent control.

Data Summary: Solvent Effects on Cellular Systems

Solvent Typical Final Concentration Observed Effects on Cytoskeleton Observed Effects on Signaling References
DMSO ≤ 0.1% (v/v)Alters F-actin distribution, can induce stress fibers.Increases intracellular Ca2+ levels.[3][5]
Ethanol ≤ 0.1% (v/v)Disrupts actin and microtubule networks, decreases stress fibers.Affects Rho GTPase (Rac, Cdc42, RhoA) signaling.[1][4][6]

Experimental Protocols

Protocol 1: Preparation of Cytochalasin C Stock Solution
  • Materials:

    • Cytochalasin C powder

    • High-purity, sterile-filtered DMSO or 200-proof ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of Cytochalasin C to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the Cytochalasin C powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO or ethanol to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Non-Effective Concentration of a Solvent
  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • Multi-well culture plates (e.g., 96-well)

    • High-purity, sterile-filtered DMSO or ethanol

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

    • Assay-specific reagents for your experimental endpoint (e.g., antibodies for western blotting, fluorescent phalloidin (B8060827) for actin staining)

  • Procedure:

    • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • Prepare a series of dilutions of the solvent (e.g., DMSO or ethanol) in complete culture medium. Typical concentrations to test range from 0.01% to 1.0% (v/v). Include a "medium only" control.

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate the cells for the same duration as your planned Cytochalasin C experiment.

    • Assess cell viability using a standard assay to determine the cytotoxic concentration of the solvent.

    • In parallel, assess the specific cellular process you will be studying in your Cytochalasin C experiment (e.g., cell morphology, protein expression of a signaling molecule) at each solvent concentration.

    • The highest concentration of the solvent that does not cause a significant change in your measured parameters compared to the "medium only" control is the maximum non-effective concentration for your experiment.

Visualizations

experimental_workflow Experimental Workflow with Solvent Control cluster_preparation Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_cyto Prepare Cytochalasin C Stock Solution (in DMSO/Ethanol) treat_cyto Cytochalasin C Treatment (in 0.1% DMSO) prep_cyto->treat_cyto prep_solvent Prepare Solvent Dilutions for Control treat_solvent Solvent Control (e.g., 0.1% DMSO) prep_solvent->treat_solvent treat_untreated Untreated Control (Medium Only) analysis Measure Experimental Endpoint (e.g., Morphology, Signaling) treat_untreated->analysis treat_solvent->analysis treat_cyto->analysis

Caption: Experimental workflow including the essential solvent control group.

rho_pathway Simplified Rho GTPase Signaling Pathway cluster_upstream Upstream Signals cluster_gtpases Rho GTPases cluster_effectors Downstream Effectors cluster_cytoskeleton Cytoskeletal Outcome receptors GPCRs, RTKs, Integrins rhoA RhoA receptors->rhoA Activation rac1 Rac1 receptors->rac1 Activation cdc42 Cdc42 receptors->cdc42 Activation rock ROCK rhoA->rock pak PAK rac1->pak wasp WASP/WAVE cdc42->wasp stress_fibers Stress Fibers (Actin-Myosin Contraction) rock->stress_fibers lamellipodia Lamellipodia pak->lamellipodia filopodia Filopodia wasp->filopodia

Caption: Rho GTPase pathway regulating the actin cytoskeleton.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage, handling, and experimental use of solid Cytoglobosin C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. For short-term storage in solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month[1].

Q2: How should I handle solid this compound safely in the laboratory?

A2: this compound is a cytochalasan, a class of mycotoxins, and should be handled with care. It is recommended to avoid all personal contact, including inhalation of dust.[2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Handle the compound in a well-ventilated area or a chemical fume hood.[2]

Q3: My cells are not showing the expected morphological changes after treatment with this compound. What could be the reason?

A3: There are several potential reasons for this. First, verify the final concentration of this compound in your experiment. Suboptimal concentrations may not induce visible effects. Second, ensure the compound was properly dissolved and is not precipitated in the culture medium. Cytochalasans are known to affect actin polymerization, leading to changes in cell shape; if these are absent, it could indicate an issue with the compound's activity or concentration.[3] Lastly, consider the stability of the compound in your experimental conditions. Prolonged incubation at 37°C in culture medium can lead to degradation.

Q4: I am observing unexpected cytotoxic effects at concentrations that should only affect the cytoskeleton. Why might this be happening?

A4: While cytochalasans are primarily known for their effects on the actin cytoskeleton, some, like Chaetoglobosin A, have been shown to induce apoptosis in certain cancer cell lines.[4] These cytotoxic effects can be mediated through pathways such as MAPK and PI3K-AKT-mTOR.[5][6] If you are observing excessive cell death, you may need to perform a dose-response experiment to find a concentration that perturbs the cytoskeleton with minimal cytotoxicity for your specific cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound solubility issues Improper solvent or insufficient vortexing.This compound is soluble in methanol.[4] Ensure the powder is fully dissolved before adding to aqueous solutions. Use gentle warming if necessary, but be mindful of potential degradation.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always store the solid compound at -20°C.[1] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Protect from light.
No effect on actin polymerization Incorrect concentration, inactive compound, or cell-type specific resistance.Confirm the final concentration. Test a range of concentrations. Verify the activity of your stock solution using a positive control cell line known to be sensitive to cytochalasans.

Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder -20°C3 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: Solid this compound, Dimethyl sulfoxide (B87167) (DMSO) or Methanol (sterile, anhydrous).

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO or Methanol to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended in the storage table.

Protocol 2: Assessment of Cytoskeletal Disruption

  • Cell Culture: Plate your cells of interest on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treatment: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for the desired period (e.g., 30 minutes to several hours).

  • Staining and Visualization: a. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. c. Stain the F-actin cytoskeleton with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's instructions. d. Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). e. Visualize the cells using a fluorescence microscope. Look for changes in cell morphology and the organization of the actin cytoskeleton compared to untreated control cells.

Signaling Pathway

Cytoglobosins, as part of the broader cytochalasan family, are known to primarily target actin polymerization.[3] This disruption of the actin cytoskeleton can, in turn, influence various downstream signaling pathways that are dependent on cytoskeletal integrity. Some related compounds have been shown to affect signaling cascades such as the MAPK/PI3K-AKT-mTOR and EGFR/MEK/ERK pathways.[5][6][7]

CytoglobosinC_Signaling cluster_input cluster_cellular_effect Cellular Effects cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits Cytoskeletal Disruption Cytoskeletal Disruption Actin Polymerization->Cytoskeletal Disruption MAPK_PI3K MAPK / PI3K-AKT-mTOR Cytoskeletal Disruption->MAPK_PI3K EGFR_MEK EGFR / MEK / ERK Cytoskeletal Disruption->EGFR_MEK Apoptosis Apoptosis MAPK_PI3K->Apoptosis Cell Cycle Arrest Cell Cycle Arrest EGFR_MEK->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation EGFR_MEK->Inhibition of Proliferation

Caption: Mechanism of this compound action.

References

Validation & Comparative

Validating the In Vivo Anti-Proliferative Efficacy of Cytoglobosin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, validating the pre-clinical in vivo efficacy of novel anti-proliferative agents is a critical step. This guide provides a comparative framework for assessing the in vivo potential of Cytoglobosin C, a member of the cytochalasan family of fungal metabolites. Due to the limited availability of direct in vivo studies on this compound, this guide leverages experimental data from closely related cytochalasans and other anti-proliferative compounds to establish a robust validation strategy.

In Vitro Anti-Proliferative Activity: A Comparative Overview

The initial assessment of an anti-cancer agent's efficacy begins with in vitro studies to determine its cytotoxic and anti-proliferative effects against various cancer cell lines. The following table summarizes the available data for this compound and other related compounds.

CompoundCell LineIC50 (µM)Reference
This compound LNCaP (Prostate Cancer)7.78[1]
B16F10 (Melanoma)>10[1]
MDA-MB-231 (Breast Cancer)>10[1]
Chaetoglobosin ELNCaP (Prostate Cancer)0.62[1]
B16F10 (Melanoma)2.78[1]
KYSE-30 (Esophageal Cancer)2.57[2]
Chaetoglobosin FLNCaP (Prostate Cancer)3.31[1]
B16F10 (Melanoma)3.24[1]
Chaetoglobosin FexLNCaP (Prostate Cancer)1.94[1]
B16F10 (Melanoma)2.10[1]
Cytochalasin BP388/S (Leukemia)Not specified, but demonstrated marked antitumor activity[3]
Cytochalasin DP388/S (Leukemia)Not specified, but demonstrated substantial antitumor effects[3]
Triseptatin (Cytochalasan Analog)K-562 (Myeloid Leukemia)Antiproliferative effects observed[4]
Deoxaphomin B (Cytochalasan)K-562 (Myeloid Leukemia)Antiproliferative effects observed[4]

In Vivo Anti-Proliferative and Anti-Tumor Activity: Comparative Data

Following promising in vitro results, in vivo validation using animal models is essential. Below is a summary of in vivo studies conducted on compounds structurally or functionally related to this compound, which can serve as a benchmark for designing and evaluating future studies on this compound.

CompoundAnimal ModelCancer TypeDosageKey FindingsReference
Cytochalasin BBalb/c miceP388/S Leukemia50 mg/kg/day i.p. for 8 daysNearly 50% of the treatment group achieved long-term survival.[3]
Cytochalasin BMiceM109 Lung Carcinoma, B16 MelanomaNot specifiedMarked antitumor activity observed.[3]
Cytochalasin DBalb/c miceP388/S Leukemia2 mg/kg/day i.p. for 8 days20% of the treatment group achieved long-term survival.[3]
ChaetocinSCID miceRPMI 8226 Myeloma Xenograft0.25 mg/kg i.p. twice weeklySignificant inhibition of tumor growth (T/C values in the 50-60% range).[5]
FBA-TPQ (Makaluvamine Analog)MiceMCF-7 Breast Cancer Xenograft5, 10, and 20 mg/kg/day, 3 days/weekDose-dependent tumor growth inhibition (up to 71.6% at the highest dose).[6]
Cucurbitacin CSCID miceHepG2 and PC-3 Xenografts0.1 mg/kg body weightSignificant inhibition of in vivo tumor growth.[7]

Experimental Protocols for In Vivo Validation

A robust in vivo study design is crucial for obtaining reliable and reproducible data. The following is a generalized experimental protocol for a xenograft mouse model, based on methodologies reported in the literature for similar anti-proliferative agents.[6][7][8]

Objective: To evaluate the in vivo anti-proliferative and anti-tumor efficacy of this compound.

Animal Model: Immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

Cell Line: A cancer cell line that has shown sensitivity to this compound in vitro (e.g., LNCaP, if prostate cancer is the target).

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomly assign mice into treatment and control groups (n=8-10 mice per group).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., DMSO, saline).

    • Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection). The dosage and schedule should be determined from maximum tolerated dose (MTD) studies.

    • Administer the vehicle alone to the control group.

    • A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., cisplatin, doxorubicin) is recommended.[9]

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

    • Analyze protein expression of key signaling pathway components via Western blotting.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Validation

G Experimental Workflow for In Vivo Validation of this compound cluster_0 Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Data Collection and Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Group Randomization (Control, Treatment, Positive Control) tumor_monitoring->randomization treatment Compound Administration randomization->treatment endpoint Study Endpoint treatment->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Histological and Molecular Analysis necropsy->analysis

Caption: A generalized workflow for in vivo validation of anti-proliferative compounds.

Proposed Signaling Pathway for Cytoglobosin-Induced Anti-Proliferative Effects

Based on studies of related chaetoglobosins, the anti-proliferative effects of this compound may be mediated through the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR/MEK/ERK and Akt pathways.[2][10]

G Proposed Signaling Pathway for this compound Cytoglobosin_C This compound EGFR EGFR Cytoglobosin_C->EGFR Akt Akt Cytoglobosin_C->Akt PLK1 PLK1 Cytoglobosin_C->PLK1 MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle Cell_Cycle->Proliferation

Caption: A diagram of potential signaling pathways targeted by this compound.

By following this comparative guide and the outlined experimental protocols, researchers can effectively design and execute in vivo studies to validate the anti-proliferative effects of this compound and advance its potential as a novel anti-cancer therapeutic.

References

A Comparative Guide: Cytoglobosin C vs. Cytochalasin D and Their Impact on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The ability to modulate this network with small molecules has been an invaluable tool in cell biology research and a promising avenue for therapeutic development. Among the arsenal (B13267) of compounds that target the actin cytoskeleton, cytochalasans have emerged as a prominent class of fungal metabolites. This guide provides a detailed comparative analysis of two such compounds: Cytoglobosin C and Cytochalasin D, focusing on their effects on the actin cytoskeleton, supported by experimental data and protocols.

At a Glance: Key Differences and Similarities

FeatureThis compoundCytochalasin D
Primary Mechanism Binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers.Binds to the barbed end of F-actin, preventing the addition of new actin monomers and leading to filament disassembly.[1]
Reported IC50 (Actin Polymerization) Data not readily available in searched literature.~25 nM[2]
Effect on Cell Morphology Induces disruption of the actin cytoskeleton and formation of actin aggregates.[3]Causes cell rounding, disruption of stress fibers, and formation of actin aggregates.[1][4]
Potency Considered a potent disruptor of the actin cytoskeleton.Generally considered more potent than Cytochalasin B, with up to 10-fold higher efficacy in some studies.[2][4]

Mechanism of Action: A Tale of Two Barbed-End Inhibitors

Both this compound and Cytochalasin D exert their influence on the actin cytoskeleton by targeting the barbed, or fast-growing, end of actin filaments (F-actin). This interaction is the linchpin of their inhibitory effects on actin polymerization.

Cytochalasin D functions as a potent inhibitor of actin polymerization by binding to the barbed end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and leading to the eventual disassembly of existing filaments.[1] This disruption of actin dynamics has profound consequences for cellular processes that rely on a functional cytoskeleton, such as cell migration and cytokinesis.

This compound , a member of the chaetoglobosin family of cytochalasans, also targets the barbed end of actin filaments. Its mechanism involves the inhibition of both the association and dissociation of actin monomers at this end. While specific quantitative data on its direct inhibition of actin polymerization (such as an IC50 value) is not as readily available in the literature as for Cytochalasin D, studies on related chaetoglobosins suggest a potent disruptive effect on the actin cytoskeleton, leading to the formation of actin aggregates within the cell.[3]

cluster_G G-Actin Monomers cluster_F F-Actin Filament cluster_C Inhibitors G_Actin G-Actin F_Actin F-Actin (Filamentous) G_Actin->F_Actin Polymerization (Barbed End) F_Actin->G_Actin Depolymerization Cyt_C This compound Cyt_C->F_Actin Binds & Inhibits Association/ Dissociation Cyt_D Cytochalasin D Cyt_D->F_Actin Binds & Blocks Elongation

Figure 1. Comparative mechanism of action on actin polymerization.

Comparative Effects on Cell Morphology

The disruption of the actin cytoskeleton by this compound and Cytochalasin D leads to distinct and observable changes in cell morphology.

Cytochalasin D treatment typically results in a rapid loss of cell adhesion, cell rounding, and the collapse of actin-based structures such as stress fibers.[5] At the subcellular level, it can induce the formation of actin aggregates or foci.[4]

This compound and other chaetoglobosins also induce significant morphological changes. Treated cells often exhibit a disruption of the normal actin filament network and the formation of prominent actin aggregates.[3] While the end-point morphologies can appear similar to those induced by Cytochalasin D, the dynamics and specific nature of the aggregate formation may differ.

Quantitative Comparison of Potency

A direct quantitative comparison of the potency of this compound and Cytochalasin D in inhibiting actin polymerization is limited by the availability of specific IC50 values for this compound in the searched literature. However, based on available data for Cytochalasin D and qualitative comparisons across the cytochalasan family, we can infer their relative activities.

CompoundParameterValueReference
Cytochalasin D IC50 (Actin Polymerization)~25 nM[2]
KD (Binding to Monomeric Actin in presence of Mg2+)2.6 µM (1 mole CD per 2 moles actin)[6]
KD (Binding to Monomeric Actin in presence of Ca2+)18 µM (1:1 molar ratio)[6]
This compound Cytotoxicity (IC50 against various cancer cell lines)Micromolar range[7]

Studies comparing various cytochalasans have consistently shown Cytochalasin D to be a more potent inhibitor of actin polymerization than Cytochalasin B, often by a factor of up to 10.[2][4] While a direct numerical comparison with this compound is not available, the potent cytotoxic effects of chaetoglobosins suggest they are also highly effective at disrupting the actin cytoskeleton.

Experimental Protocols

To aid researchers in their investigations of these and other actin-targeting compounds, we provide detailed methodologies for key experiments.

Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

cluster_workflow Actin Polymerization Assay Workflow start Prepare Pyrene-Labeled G-Actin Monomers mix Mix with Polymerization Buffer +/- Inhibitor start->mix measure Measure Fluorescence (Ex: 365 nm, Em: 407 nm) over time mix->measure analyze Analyze Polymerization Kinetics measure->analyze

Figure 2. Workflow for the in vitro actin polymerization assay.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound or Cytochalasin D stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer and microplates

Procedure:

  • Prepare Monomeric Actin: Dilute pyrene-labeled and unlabeled actin to the desired final concentration in G-buffer. A common ratio is 5-10% pyrene-labeled actin. Keep on ice.

  • Prepare Reaction Mix: In a microplate well, combine the actin solution with G-buffer and the desired concentration of this compound, Cytochalasin D, or DMSO vehicle control.

  • Initiate Polymerization: Add 1/10th volume of 10x Polymerization Buffer to each well to initiate polymerization.

  • Measure Fluorescence: Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm at regular intervals for a desired period (e.g., 1 hour).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is indicated by the plateau of the curve.

Protocol 2: Visualization of the Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the visualization of F-actin in fixed cells using fluorescently labeled phalloidin.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentrations of this compound, Cytochalasin D, or vehicle control for the desired time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (diluted in PBS, often with 1% BSA to reduce nonspecific binding) for 20-60 minutes at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Conclusion

This compound and Cytochalasin D are both potent inhibitors of actin polymerization that act by targeting the barbed end of actin filaments. While they share a common mechanistic theme, differences in their chemical structures likely lead to variations in their binding affinities and overall potencies. Cytochalasin D is a well-characterized and highly potent inhibitor with a known IC50 in the nanomolar range for actin polymerization. This compound is also a potent disruptor of the actin cytoskeleton, though direct quantitative comparisons of its inhibitory effect on actin polymerization are less documented.

The choice between these two compounds will depend on the specific experimental goals. Cytochalasin D offers the advantage of well-defined potency and a wealth of literature data. This compound, as part of the diverse chaetoglobosin family, presents an opportunity to explore the structure-activity relationships within this class of cytochalasans. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the effects of these and other compounds on the dynamic and essential actin cytoskeleton.

References

Comparative Analysis of Cytoglobosin C Cytotoxicity Across Diverse Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-cancer potential of Cytoglobosin C, this guide synthesizes available in vitro data on its cytotoxic activity against various human tumor cell lines. The following sections present a comparative analysis of its potency, delve into the experimental methodologies for assessing its effects, and explore its potential mechanisms of action through signaling pathways.

Quantitative Assessment of Cytotoxic Potency

The efficacy of a potential anti-cancer compound is primarily determined by its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment. The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, with the data summarized below. For comparative context, the IC50 values of standard chemotherapeutic agents against the same cell lines are also provided where available.

Cell LineCancer TypeThis compound IC50 (µM)Comparative AgentComparative Agent IC50 (µM)
SGC-7901Gastric Cancer< 10[1]5-Fluorouracil4.5 ± 1.1 (as 5-FU)[2]
A549Lung Cancer< 10[1], < 20Doxorubicin0.24[3]
HeLaCervical Cancer< 20Cisplatin1.85, Varies significantly (meta-analysis)[4]

Note: The IC50 values for this compound are reported as ranges in the source literature. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of cytotoxic activity and the elucidation of the mechanism of action rely on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a comparative agent and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.[6][7]

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential molecular mechanisms of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., A549, HeLa, SGC-7901) seeding Cell Seeding in 96-well plates start->seeding treatment Incubation with This compound (various concentrations) seeding->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis ic50 IC50 Value Calculation mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_external External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Response CytoglobosinC This compound RTK Receptor Tyrosine Kinases (RTKs) CytoglobosinC->RTK Inhibition? PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Decreased Cell Proliferation PI3K->Proliferation Inhibition Apoptosis Induction of Apoptosis PI3K->Apoptosis Promotion RAS->Proliferation Inhibition RAS->Apoptosis Promotion

Caption: Postulated signaling pathways affected by Cytoglobosins.

Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of cytochalasans, to which it belongs, is known to interact with the actin cytoskeleton. This disruption can trigger a cascade of intracellular events leading to cell cycle arrest and apoptosis.[8]

Several key signaling pathways are frequently implicated in cancer cell proliferation and survival, and are common targets for anti-cancer drugs. These include:

  • PI3K/Akt Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is common in many cancers.[9]

  • RAS/MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and survival. Mutations in RAS genes are frequent in human cancers.[9]

It is plausible that this compound exerts its cytotoxic effects by modulating one or both of these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis. However, further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Unveiling the Binding Specificity of Cytoglobosin C to Actin Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the binding specificity of Cytoglobosin C to actin monomers, benchmarked against other well-characterized actin-binding molecules. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics targeting the actin cytoskeleton.

Comparative Analysis of Actin Monomer-Binding Molecules

Cytochalasans, as a class, are known to bind to the barbed (fast-growing) end of actin filaments (F-actin) with high affinity and to G-actin with lower affinity. This dual interaction profile contributes to their potent effects on actin dynamics, including the inhibition of polymerization and the disruption of pre-existing filaments.

Below is a comparative table summarizing the binding affinities of this compound (represented by Cytochalasin D) and other key actin-binding molecules to actin monomers.

MoleculeClassTargetDissociation Constant (Kd)Primary Effect on Actin Monomers
This compound (as Cytochalasin D) CytochalasanG-actin~2-20 µMSequesters monomers, inhibits polymerization
Latrunculin A MacrolideATP-actin0.1 µMSequesters monomers, prevents polymerization[1][2][3]
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
Jasplakinolide Cyclic PeptideF-actin15 nMPromotes polymerization and stabilizes filaments[4][5]

Note: The Kd value for Jasplakinolide represents its binding to F-actin, as it primarily stabilizes filaments rather than sequestering monomers. This highlights a different mechanism of action compared to this compound and Latrunculin A.

Experimental Protocols for Evaluating Binding Specificity

Accurate determination of binding affinity is crucial for understanding the mechanism of action of any small molecule. The following are detailed protocols for three common and robust methods used to quantify the interaction between small molecules and actin monomers.

Co-sedimentation Assay

This technique is a straightforward method to determine if a small molecule binds to actin filaments and can be adapted to assess binding to actin monomers by measuring the amount of unbound monomer in the supernatant after polymerization and centrifugation.

Principle: F-actin is significantly heavier than G-actin and can be pelleted by ultracentrifugation. If a small molecule binds to actin monomers and prevents their polymerization, a higher concentration of actin will remain in the supernatant after centrifugation compared to a control sample.

Protocol:

  • Preparation of G-actin: Reconstitute lyophilized rabbit skeletal muscle actin in G-buffer (5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT) to a final concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization.

  • Binding Reaction: In separate microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of G-actin (e.g., 5 µM) and varying concentrations of the test compound (e.g., this compound) in G-buffer. Include a control with no compound. Incubate at room temperature for 30 minutes.

  • Initiation of Polymerization: Induce actin polymerization by adding 1/10th volume of 10X polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Polymerization: Incubate at room temperature for 1 hour to allow actin polymerization to reach steady state.

  • Sedimentation: Centrifuge the samples at 150,000 x g for 30 minutes at 22°C to pellet the F-actin.

  • Analysis: Carefully collect the supernatant, which contains the G-actin that did not polymerize. Denature both the supernatant and pellet fractions in SDS-PAGE sample buffer.

  • Quantification: Run the samples on an SDS-PAGE gel and visualize with Coomassie blue staining or Western blotting using an anti-actin antibody. Quantify the band intensities using densitometry to determine the concentration of actin in the supernatant and pellet. An increase in the amount of actin in the supernatant in the presence of the compound indicates binding and sequestration of actin monomers.

Fluorescence Anisotropy

This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another molecule. It is a powerful method for determining binding affinities in solution.

Principle: A small, fluorescently labeled molecule (the ligand, in this case, a fluorescent derivative of the actin-binding compound or a competitive fluorescent probe) will tumble rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a larger molecule like an actin monomer, its rotational motion is slowed, leading to an increase in fluorescence anisotropy.

Protocol:

  • Labeling (if necessary): If the test compound is not intrinsically fluorescent, a fluorescent derivative must be synthesized. Alternatively, a competition assay can be performed using a known fluorescent actin-binding probe.

  • Preparation of G-actin: Prepare G-actin as described in the co-sedimentation assay protocol.

  • Titration: In a multi-well plate suitable for fluorescence measurements, prepare a series of wells with a constant concentration of fluorescently labeled compound and increasing concentrations of G-actin.

  • Equilibration: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizing filters. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of the G-actin concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Principle: One molecule (the ligand, typically the protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, the small molecule) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject a solution of purified G-actin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the small molecule (e.g., this compound) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the analyte solutions over the sensor surface at a constant flow rate. A blank injection of running buffer should be used for background subtraction.

  • Data Collection: Monitor the association and dissociation phases in real-time by recording the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. Below are Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow for determining binding affinity and a simplified signaling pathway illustrating the impact of actin-binding drugs.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Purify G-Actin a1 Incubate Actin with Small Molecule p1->a1 p2 Prepare Small Molecule Stock p2->a1 a2 Measure Binding Signal (e.g., Fluorescence, SPR) a1->a2 d1 Generate Binding Curve a2->d1 d2 Fit to Binding Model d1->d2 d3 Determine Kd d2->d3

Caption: Experimental workflow for determining the binding affinity of a small molecule to actin monomers.

Actin_Signaling_Pathway ext_signal Extracellular Signal receptor Receptor Activation ext_signal->receptor rho_gtpases Rho GTPases (Rho, Rac, Cdc42) receptor->rho_gtpases actin_nucleators Actin Nucleators (Arp2/3, Formins) rho_gtpases->actin_nucleators g_actin G-Actin Pool actin_nucleators->g_actin Polymerization f_actin F-Actin Filaments g_actin->f_actin f_actin->g_actin Depolymerization cytoskeleton Cytoskeletal Reorganization f_actin->cytoskeleton cell_processes Cellular Processes (Migration, Adhesion, Division) cytoskeleton->cell_processes drug This compound drug->g_actin Sequesters

Caption: Simplified signaling pathway of actin dynamics and the inhibitory effect of this compound.

References

Confirming Cytoglobosin C's Mechanism of Action: A Comparative Guide to siRNA Knockdowns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Cytoglobosin C, a potent inhibitor of actin polymerization. By objectively comparing its effects with those of small interfering RNA (siRNA) mediated knockdown of β-actin, researchers can robustly confirm that the pharmacological effects of this compound are indeed a direct consequence of its interaction with the actin cytoskeleton. This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate the design and execution of these critical validation studies.

Data Presentation: Pharmacological vs. Genetic Inhibition of Actin

To confirm that this compound elicits its effects through the disruption of the actin cytoskeleton, a parallel comparison with the genetic knockdown of β-actin is essential. The following tables summarize the expected quantitative outcomes from key cellular assays.

Table 1: Comparative Effects on Cell Viability

This table compares the dose-dependent effect of this compound on cell viability with the effect of β-actin siRNA knockdown. A similar reduction in cell viability strengthens the hypothesis that this compound's cytotoxic effects are mediated through actin disruption.

TreatmentConcentration/DoseCell Viability (% of Control)Standard Deviation
Vehicle Control-100± 5.2
This compound1 µM85± 6.1
This compound10 µM52± 4.8
This compound50 µM21± 3.5
Scrambled siRNA50 nM98± 4.5
β-actin siRNA50 nM65± 5.9

Table 2: Comparative Effects on Cell Migration

The actin cytoskeleton is fundamental to cell motility. This table illustrates the comparative inhibition of cell migration in a wound healing assay. Both this compound and β-actin siRNA are expected to significantly impede the closure of the "wound."

TreatmentConcentration/DoseWound Closure (%)Standard Deviation
Vehicle Control-95± 4.2
This compound10 µM25± 5.5
Scrambled siRNA50 nM92± 3.8
β-actin siRNA50 nM35± 6.1

Table 3: Comparative Effects on Actin Stress Fiber Formation

This table quantifies the disruption of actin stress fibers, a key indicator of actin polymerization inhibition. Phalloidin (B8060827) staining followed by quantitative image analysis is used to measure the percentage of cells with organized actin stress fibers.

TreatmentConcentration/DoseCells with Organized Stress Fibers (%)Standard Deviation
Vehicle Control-92± 3.7
This compound10 µM15± 4.1
Scrambled siRNA50 nM89± 4.0
β-actin siRNA50 nM28± 5.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

siRNA Transfection for β-actin Knockdown

This protocol outlines the transient knockdown of β-actin using siRNA.

  • Cell Seeding: Plate cells (e.g., HeLa, fibroblasts) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute β-actin specific siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM with RNase-free water.

  • Transfection Complex Formation:

    • For each well, dilute 50 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal incubation time should be determined empirically.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound and β-actin siRNA knockdown on cell proliferation.

  • Cell Treatment: Seed cells in a 96-well plate. For this compound treatment, add varying concentrations of the compound. For siRNA experiments, perform the transfection as described above in the 96-well format.

  • Incubation: Incubate the treated cells for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle or scrambled siRNA control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound and β-actin siRNA on collective cell migration.[1][2]

  • Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.

  • Treatment: Treat the cells with this compound or perform siRNA transfection as previously described.

  • Creating the Wound: Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours using a microscope.

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization and quantification of filamentous actin (F-actin) and stress fibers.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or perform siRNA transfection.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the coverslips with PBS and mount them on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification: Visualize the actin cytoskeleton using a fluorescence microscope. The percentage of cells with organized stress fibers can be quantified by counting at least 100 cells per condition.[3]

Mandatory Visualizations

Signaling Pathway and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the logical flow of the experimental design.

cluster_0 Mechanism of Action G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Cytoskeletal Functions Cytoskeletal Functions F-actin->Cytoskeletal Functions Leads to This compound This compound This compound->G-actin Binds to & Inhibits

Caption: this compound inhibits actin polymerization.

cluster_1 Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound siRNA Transfection siRNA Transfection Treatment->siRNA Transfection Assays Phenotypic Assays This compound->Assays siRNA Transfection->Assays Viability Viability Assays->Viability Migration Migration Assays->Migration Cytoskeleton Cytoskeleton Assays->Cytoskeleton Data Analysis Data Analysis Viability->Data Analysis Migration->Data Analysis Cytoskeleton->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for comparing this compound and siRNA.

cluster_2 Logical Relationship Hypothesis This compound inhibits actin polymerization Pharmacological Inhibition This compound Treatment Hypothesis->Pharmacological Inhibition Genetic Inhibition β-actin siRNA Knockdown Hypothesis->Genetic Inhibition Phenotypic Readout Similar Phenotypic Outcomes Pharmacological Inhibition->Phenotypic Readout Genetic Inhibition->Phenotypic Readout Confirmation Mechanism of Action Confirmed Phenotypic Readout->Confirmation

Caption: Logic for mechanism of action confirmation.

References

A Comparative Analysis of Chaetoglobosin K and Cisplatin in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the cytotoxic and mechanistic effects of Chaetoglobosin K (ChK), a cytochalasan compound, and the conventional chemotherapeutic agent, Cisplatin, on ovarian cancer cells. While the initial focus was on Cytoglobosin C, the available experimental data allows for a robust comparison of the closely related Chaetoglobosin K with Cisplatin, offering valuable insights for drug development in the context of chemoresistance.

At a Glance: Key Performance Indicators

FeatureChaetoglobosin K (ChK)Cisplatin
Primary Mechanism of Action Induces apoptosis via a p53-dependent, caspase-8-activated extrinsic pathway and promotes G2/M cell cycle arrest.Forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.
Cell Viability (IC50) More potent in cisplatin-resistant cells: OVCAR-3: 2.2 µM, A2780/CP70: 1.7 µM. Less cytotoxic to normal ovarian cells (IOSE-364: 11.1 µM)[1].Less potent in cisplatin-resistant cells: OVCAR-3: 39.6 µM, A2780/CP70: 47.9 µM[1].
Apoptosis Induction Induces apoptosis in cisplatin-resistant ovarian cancer cells through a DR5 and caspase-8 associated extrinsic pathway[1].Induces apoptosis through both caspase-3-dependent and -independent pathways[1].
Cell Cycle Arrest Induces significant G2 phase arrest in a concentration-dependent manner in ovarian cancer cells[1].Can induce cell cycle arrest at G1, S, or G2-M phases[1].
Key Signaling Pathways p53, p38 MAPK, DR5, Caspase-8DNA damage response, p53, ERK/p53/PUMA, Akt/mTOR

Detailed Experimental Data

Table 1: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 24 hours of treatment.

Cell LineCompoundIC50 (µM)[1]
OVCAR-3 (cisplatin-resistant)Chaetoglobosin K2.2
Cisplatin39.6
A2780/CP70 (cisplatin-resistant)Chaetoglobosin K1.7
Cisplatin47.9
IOSE-364 (normal ovarian)Chaetoglobosin K11.1
Table 2: Effect on Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle was determined by flow cytometry after 24 hours of treatment with 4 µM of Chaetoglobosin K.

Cell LineTreatment% G1 Phase[1]% S Phase[1]% G2 Phase[1]
OVCAR-3Control55.434.110.5
Chaetoglobosin K (4 µM)35.219.355.5
A2780/CP70Control60.129.810.1
Chaetoglobosin K (4 µM)40.714.155.2
IOSE-364Control65.225.39.5
Chaetoglobosin K (4 µM)60.118.221.7
Table 3: Induction of Apoptosis

Apoptosis was quantified by flow cytometry (Annexin V/PI staining) and caspase activity assays after 24 hours of treatment.

CompoundEffect on Ovarian Cancer Cells
Chaetoglobosin K - Increased population of apoptotic cells (condensed or fragmented nuclei)[1].- Increased caspase-3/7 enzymatic activity[1].- Increased protein level of cleaved caspase-3 and decreased procaspase-3[1].
Cisplatin - Induces apoptosis in both sensitive and resistant cell lines[1].- Activates caspase-3 and cytochrome c release[1].

Signaling Pathways

Chaetoglobosin K (ChK) Signaling Pathway in Cisplatin-Resistant Ovarian Cancer Cells

Chaetoglobosin_K_Pathway ChK Chaetoglobosin K p53_mRNA p53 mRNA (Upregulation) ChK->p53_mRNA p38_MAPK p38 MAPK (Phosphorylation) ChK->p38_MAPK p53_protein p53 Protein (Increased Expression) p53_mRNA->p53_protein DR5 DR5 (Upregulation) p53_protein->DR5 CyclinB1 Cyclin B1 (Downregulation) p53_protein->CyclinB1 p38_MAPK->CyclinB1 Caspase8 Procaspase-8 -> Cleaved Caspase-8 DR5->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis G2_Arrest G2 Cell Cycle Arrest CyclinB1->G2_Arrest

Caption: Signaling pathway of Chaetoglobosin K in cisplatin-resistant ovarian cancer cells[1].

Cisplatin Signaling Pathway in Ovarian Cancer Cells

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts Cisplatin-DNA Adducts Cisplatin->DNA_Adducts Akt_mTOR Akt/mTOR Pathway (Activation) Cisplatin->Akt_mTOR DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest G1/S/G2-M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis ERK_Activation ERK Activation DNA_Damage->ERK_Activation p53_Activation p53 Activation ERK_Activation->p53_Activation PUMA_Upregulation PUMA Upregulation p53_Activation->PUMA_Upregulation PUMA_Upregulation->Apoptosis Chemoresistance Chemoresistance Akt_mTOR->Chemoresistance

Caption: Key signaling pathways affected by Cisplatin in ovarian cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate ovarian cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Chaetoglobosin K or Cisplatin for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Chaetoglobosin K or Cisplatin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Ovarian Cancer Cell Culture Treatment Treatment with ChK or Cisplatin Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for comparing the effects of ChK and Cisplatin.

References

Independent Verification of Cytoglobosin C's Anti-Tumor Activity in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of independent verification studies on the anti-tumor activity of Cytoglobosin C in xenograft models. While the broader family of chaetoglobosins has demonstrated anti-cancer properties, specific in vivo efficacy data for this compound remains elusive. This guide, therefore, serves to highlight this critical data gap and provides a framework for the kind of comparative analysis that would be necessary to evaluate its potential as a therapeutic agent.

To facilitate future research and provide a benchmark for comparison, this guide presents a standardized methodology and data presentation format. We will draw upon established protocols and comparative data for other well-characterized anti-tumor agents to illustrate the required experimental evidence.

Comparative Analysis of Anti-Tumor Efficacy in Xenograft Models

For a robust evaluation of this compound, its anti-tumor activity would need to be compared against standard-of-care chemotherapeutic agents in relevant cancer xenograft models. The following table outlines a template for presenting such comparative data.

Table 1: Comparative Anti-Tumor Efficacy in a Human Non-Small Cell Lung Cancer (A549) Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)Statistically Significant Difference from Control (p-value)
Vehicle Control Saline, i.p., dailyData not available-Data not available-
This compound Dosage to be determined, i.p., dailyData not availableData not availableData not availableData not available
Paclitaxel 10 mg/kg, i.v., weeklyExample Value: 250 ± 50Example Value: 75%Example Value: -5%Example Value: <0.01
Doxorubicin 2 mg/kg, i.v., weeklyExample Value: 300 ± 60Example Value: 70%Example Value: -8%Example Value: <0.01

Note: The data presented for Paclitaxel and Doxorubicin are illustrative examples based on typical outcomes in xenograft studies and are not from a direct comparative study involving this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the independent verification of scientific findings. Below are standardized methodologies for conducting anti-tumor efficacy studies in xenograft models.

Xenograft Model Establishment
  • Cell Line: Human non-small cell lung cancer cell line A549.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of serum-free medium is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements and calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

Drug Administration and Monitoring
  • Vehicle Control: Administered with the same vehicle used for the test articles (e.g., saline, DMSO solution) following the same schedule and route of administration.

  • This compound: The dosing, schedule, and route of administration would need to be determined based on maximum tolerated dose (MTD) studies.

  • Comparative Agents:

    • Paclitaxel: Administered intravenously (i.v.) at a dose of 10 mg/kg once a week.

    • Doxorubicin: Administered intravenously (i.v.) at a dose of 2 mg/kg once a week.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight is recorded twice weekly as an indicator of systemic toxicity.

Mechanistic Insights: Signaling Pathways

While in vivo data for this compound is lacking, studies on related chaetoglobosins suggest potential mechanisms of action that warrant investigation. For instance, other members of this family have been shown to interfere with the cytoskeleton and induce apoptosis. A potential signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Below is a conceptual diagram of an experimental workflow to investigate the effect of this compound on a key signaling pathway.

G cluster_0 In Vitro Analysis cluster_1 Signaling Pathway Proteins cluster_2 Logical Flow of Investigation A549 A549 Cancer Cells Treatment Treat with this compound A549->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate WB Western Blot Analysis Lysate->WB pAkt p-Akt WB->pAkt Probe for Akt Akt WB->Akt Probe for pmTOR p-mTOR WB->pmTOR Probe for mTOR mTOR WB->mTOR Probe for pS6K p-p70S6K WB->pS6K Probe for S6K p70S6K WB->S6K Probe for Hypothesis Hypothesis: This compound inhibits PI3K/Akt/mTOR pathway Experiment Experimental Verification Hypothesis->Experiment Conclusion Conclusion on Mechanism of Action Experiment->Conclusion

Unveiling the Potency of Cytoglobosin C: A Comparative Analysis with Fellow Chaetoglobosins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Cytoglobosin C against other notable chaetoglobosin compounds. This analysis is supported by experimental data on cytotoxicity and antifungal activity, detailed experimental protocols, and visualizations of the underlying mechanism of action.

Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, renowned for their wide range of biological activities.[1] Among these, this compound has garnered significant interest for its potential therapeutic applications. This guide delves into a comparative analysis of this compound's efficacy, drawing on quantitative data from various studies to provide a clear perspective on its performance relative to other members of the chaetoglobosin family.

Quantitative Efficacy Comparison: Cytotoxicity and Antifungal Activity

The primary measure of efficacy for chaetoglobosin compounds often lies in their cytotoxic effects against cancer cell lines and their ability to inhibit fungal growth. The following tables summarize the available quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The data, while derived from various studies, offers a comparative snapshot of their potency.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)>30[2]
K562 (Leukemia)20.90 ± 1.98[2]
HCT116 (Colon Cancer)-[3]
Chaetoglobosin AHCT116 (Colon Cancer)3.15[3]
Chaetoglobosin EA549 (Lung Carcinoma)-[4]
HCC827 (Lung Carcinoma)11.6[4]
SW620 (Colon Cancer)8.8[4]
MDA-MB-231 (Breast Cancer)11.4[4]
Chaetoglobosin FexK562 (Leukemia)>30[2]
Chaetoglobosin GK562 (Leukemia)>30[2]
Chaetoglobosin J--[5]
Chaetoglobosin VKB (Nasopharyngeal Carcinoma)21.17 ± 1.79[2]
K562 (Leukemia)>30[2]
MCF-7 (Breast Cancer)>30[2]
HepG2 (Liver Cancer)27.87 ± 2.32[2]
Chaetoglobosin WK562 (Leukemia)25.40 ± 2.37[2]
Phychaetoglobin AA549 (Lung Carcinoma)<20[6]
HeLa (Cervical Cancer)<20[6]
Phychaetoglobin BA549 (Lung Carcinoma)<20[6]
HeLa (Cervical Cancer)<20[6]
Phychaetoglobin CA549 (Lung Carcinoma)<20[6]
HeLa (Cervical Cancer)<20[6]
Phychaetoglobin DA549 (Lung Carcinoma)<20[6]
HeLa (Cervical Cancer)<20[6]

Note: A lower IC50 value indicates higher cytotoxic potency. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Antifungal Activity

Several chaetoglobosins exhibit potent antifungal properties. The following table presents EC50 values against the phytopathogenic fungus Botrytis cinerea.

CompoundEC50 (µg/mL) against B. cinereaReference
Chaetoglobosin (Compound 2 from study)2.19[7]
Chaetoglobosin (Compound 6 from study)8.25[7]
Chaetoglobosin (Compound 7 from study)0.40[7]
Chaetoglobosin (Compound 9 from study)5.83[7]
Azoxystrobin (Positive Control)39.02[7]
Carbendazim (Positive Control)70.11[7]

Note: A lower EC50 value indicates higher antifungal potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of chaetoglobosin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the chaetoglobosin compounds in culture medium and add them to the wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antifungal Assay (Mycelial Growth Inhibition)

The antifungal efficacy of chaetoglobosins against phytopathogenic fungi is often assessed by the mycelial growth inhibition method.[7]

Protocol:

  • Compound Preparation: Dissolve the chaetoglobosin compounds in a suitable solvent (e.g., DMSO) and mix them with a sterilized Potato Dextrose Agar (PDA) medium at around 55°C to achieve the desired final concentrations.[7]

  • Plate Preparation: Pour the PDA medium containing the test compounds into sterile Petri dishes and allow them to solidify. Use PDA with the solvent alone as a negative control and a known fungicide as a positive control.

  • Inoculation: Place a mycelial disc (e.g., 5 mm in diameter) from a fresh culture of the target fungus onto the center of each PDA plate.[7]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period sufficient for the mycelium in the control plate to reach the edge of the dish (e.g., 3 days).[7]

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / (dc - 5)] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter in the treatment group.[7] The EC50 value is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for chaetoglobosins is the disruption of the actin cytoskeleton.[13][14][15] These compounds bind to actin filaments, inhibiting their polymerization and depolymerization, which in turn affects a multitude of cellular processes that are dependent on a dynamic actin network.

Actin_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Molecular Level Cell Division Cell Division Cell Motility Cell Motility Cytokinesis Cytokinesis Phagocytosis Phagocytosis Chaetoglobosins Chaetoglobosins (e.g., this compound) Actin Actin Filaments Chaetoglobosins->Actin Binds to Disruption Disruption of Actin Polymerization/Depolymerization Actin->Disruption Leads to Disruption->Cell Division Inhibits Disruption->Cell Motility Inhibits Disruption->Cytokinesis Inhibits Disruption->Phagocytosis Inhibits

Further research has indicated that the effects of chaetoglobosins can extend to other signaling pathways. For instance, Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the MAPK and PI3K-AKT-mTOR signaling pathways.[16] Additionally, Chaetoglobosin F has demonstrated immunomodulatory properties by suppressing the TLR9 signaling pathway in dendritic cells.[17]

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isolation Isolation & Purification of Chaetoglobosin Compounds Stock Preparation of Stock Solutions (e.g., in DMSO) Isolation->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Antifungal Antifungal Assay (Mycelial Growth Inhibition) Stock->Antifungal IC50 IC50/EC50 Determination Cytotoxicity->IC50 Antifungal->IC50 Comparison Comparative Analysis IC50->Comparison

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Cytoglobosin C Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic compounds like Cytoglobosin C is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the wider ecosystem.

This compound, as a cytotoxic agent, necessitates careful management from acquisition to disposal.[1][2][3] Any material that has come into contact with this compound must be treated as cytotoxic waste and segregated from other laboratory waste streams.[4] The primary methods for the disposal of such waste are high-temperature incineration or chemical neutralization, as mandated by regulatory bodies.[1][4]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs.[5]Prevents skin contact with the cytotoxic compound.
Gown Long-sleeved, impermeable, and cuffed.[5]Protects the body and clothing from contamination.
Eye Protection Safety glasses, goggles, or a face shield.[5]Shields the eyes from splashes or airborne particles.
Respiratory Protection NIOSH/MSHA-approved respirator if dusty conditions prevail or working outside a fume hood.Prevents inhalation of the compound.

All handling of this compound, including preparation for disposal, should ideally be conducted within a biological safety cabinet or a chemical fume hood to minimize aerosolization and exposure.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of solid this compound, contaminated labware, and liquid waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, gloves, gowns, absorbent pads, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant container.[6] This container should be clearly labeled with "Cytotoxic Waste" and the universal cytotoxic symbol.[4] The recommended color for these containers is often purple or red.[1][4]

  • Sharps Waste: Any sharps, including needles, syringes, and razor blades, that have been in contact with this compound must be disposed of in a designated cytotoxic sharps container.[5][7] These containers are also typically color-coded (purple or red) and must be puncture-proof.[1][4]

  • Liquid Waste: Liquid waste containing this compound, such as solutions or rinsates, should be collected in a separate, leak-proof, and clearly labeled container. This container must also be marked as "Cytotoxic Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Container Management:

  • All waste containers must be kept securely closed except when adding waste.[8][9]

  • Do not overfill containers; they should be filled to no more than three-quarters of their capacity.[10]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[8][9]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing full PPE, absorb the spill with an inert material like vermiculite (B1170534) or a commercial spill kit.[11]

  • Collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic solid waste container.[11]

  • Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of the cleaning materials as cytotoxic waste.[11]

4. Final Disposal:

  • Once waste containers are full, they must be securely sealed.

  • Contact your institution's EHS office to arrange for the collection and disposal of the cytotoxic waste.[8]

  • Hazardous waste must be accompanied by a hazardous waste consignment note until it reaches its final disposal location, which is typically a high-temperature incinerator.[1]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Containerization cluster_3 Storage and Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Handle this compound in a Containment Device (e.g., Fume Hood) A->B C Solid Waste (Contaminated PPE, Labware) B->C D Sharps Waste (Needles, Syringes) B->D E Liquid Waste (Solutions, Rinsates) B->E F Place in Labeled, Leak-Proof 'Cytotoxic Waste' Container (Purple/Red) C->F G Place in Labeled, Puncture-Proof 'Cytotoxic Sharps' Container (Purple/Red) D->G H Collect in Labeled, Leak-Proof 'Cytotoxic Liquid Waste' Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K Transported for High-Temperature Incineration J->K

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent cytotoxic compounds like Cytoglobosin C. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable to protect against potential skin contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE, drawing from best practices for handling cytotoxic agents.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978)[2][3]Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, while the inner glove continues to offer protection.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene)Protects skin and personal clothing from splashes and aerosol exposure.[1][2]
Eye Protection Chemical safety goggles and a full-face shieldEnsures complete protection of the eyes and face from splashes or aerosolized particles.[1][4][5]
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.[2][3]
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the designated handling area.[4]

Operational Plan for Handling this compound

A systematic workflow is crucial to maintain safety and experimental integrity. The following diagram outlines the step-by-step procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area in a certified chemical fume hood or biological safety cabinet prep_ppe->prep_area prep_materials Gather all necessary materials and reagents prep_area->prep_materials handle_weigh Carefully weigh or handle the compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or dilute in a closed system if possible handle_weigh->handle_dissolve handle_exp Perform experimental procedures handle_dissolve->handle_exp cleanup_decon Decontaminate all surfaces and equipment handle_exp->cleanup_decon Proceed to cleanup cleanup_dispose Dispose of all contaminated materials in designated cytotoxic waste containers cleanup_decon->cleanup_dispose cleanup_doff Doff PPE in the correct order cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.